Cyclopentyl benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8238. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOUXCNEZWLVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278566 | |
| Record name | cyclopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32651-38-0 | |
| Record name | NSC8238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYL BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclopentyl Benzoate (CAS 32651-38-0)
This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of this compound. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Core Properties
This compound is an ester of benzoic acid and cyclopentanol. Its physicochemical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 32651-38-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Boiling Point | 276.5 °C at 760 mmHg | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.537 | |
| Flash Point | 123.3 °C |
Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 26.3 Ų | |
| Heavy Atom Count | 14 |
Synthesis of this compound
The most common laboratory synthesis of this compound is the Fischer esterification of benzoic acid with cyclopentanol, or the reaction of a benzoic acid derivative with cyclopentanol. A typical synthesis involves the reaction of benzoyl chloride with cyclopentanol.
Experimental Protocol: Synthesis from Benzoyl Chloride
This protocol describes the synthesis of this compound from benzoyl chloride and cyclopentanol.
Materials:
-
Benzoyl chloride
-
Cyclopentanol
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclopentanol (1.0 equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Synthesis of this compound
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
1H NMR Spectroscopy
Experimental Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
Expected Chemical Shifts:
-
Aromatic protons: ~7.4-8.1 ppm (multiplets)
-
Cyclopentyl methine proton (-O-CH-): ~5.3 ppm (multiplet)
-
Cyclopentyl methylene protons: ~1.5-2.0 ppm (multiplets)
13C NMR Spectroscopy
Experimental Protocol:
-
Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Acquire the 13C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
The CDCl₃ solvent peak at δ 77.16 can be used for chemical shift referencing.
Expected Chemical Shifts:
-
Carbonyl carbon: ~166 ppm
-
Aromatic carbons: ~128-133 ppm
-
Cyclopentyl methine carbon (-O-CH-): ~78 ppm
-
Cyclopentyl methylene carbons: ~23, 33 ppm
Infrared (IR) Spectroscopy
Experimental Protocol:
-
For a neat liquid sample, a drop of this compound is placed between two KBr or NaCl plates.
-
The plates are mounted in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Absorptions:
-
C=O stretch (ester): ~1720 cm⁻¹ (strong)
-
C-O stretch (ester): ~1270 and 1110 cm⁻¹ (strong)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2800-3000 cm⁻¹
-
C=C stretch (aromatic): ~1600, 1450 cm⁻¹
Mass Spectrometry (MS)
Experimental Protocol:
-
The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
Electron ionization (EI) is a common method for fragmentation.
Expected Fragments:
-
Molecular ion (M⁺): m/z = 190
-
Benzoyl cation [C₆H₅CO]⁺: m/z = 105 (base peak)
-
Phenyl cation [C₆H₅]⁺: m/z = 77
-
Cyclopentyl cation [C₅H₉]⁺: m/z = 69
Spectroscopic analysis workflow
Applications in Drug Development
While specific biological activities for this compound are not widely reported, the benzoate and cyclopentyl moieties are present in various biologically active molecules. Benzoate esters are often utilized as prodrugs to enhance the bioavailability of pharmaceuticals. The cyclopentyl group, as a lipophilic and conformationally restricted moiety, can be incorporated into drug candidates to improve their binding affinity and pharmacokinetic properties.[3] For instance, certain cyclopentyl derivatives have shown notable biological activities, including potential as antimicrobial agents.[4]
Safety Information
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentyl benzoate. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. All quantitative data is presented in clear, structured tables. Detailed experimental methodologies for key characterization techniques are also provided. Furthermore, a logical flowsheet of the compound's characterization is presented using the DOT language for visualization.
Introduction
This compound, with the chemical formula C₁₂H₁₄O₂, is an ester of benzoic acid and cyclopentanol.[1] It is a compound of interest in organic synthesis and can serve as a building block in the development of more complex molecules. Understanding its physical and chemical properties is crucial for its application in research and development.
General Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 32651-38-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [1] |
| Canonical SMILES | C1CCC(C1)OC(=O)C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C12H14O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | [1] |
| Physical State | Liquid (at room temperature) |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and for designing reaction and purification protocols.
| Property | Value | Reference |
| Boiling Point | 276.5 °C at 760 mmHg | [3] |
| Density | 1.09 g/cm³ | [3] |
| Refractive Index | 1.537 | [3] |
| Flash Point | 123.3 °C | [3] |
| Melting Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
Chemical Properties and Reactivity
This compound, as an ester, undergoes characteristic reactions of this functional group.
-
Hydrolysis: Like other esters, this compound can be hydrolyzed under acidic or basic conditions.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the benzene ring and the cyclopentyl group.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to C=O) | ~8.0 | Multiplet |
| Aromatic (meta and para to C=O) | ~7.4-7.6 | Multiplet |
| -CH- (cyclopentyl, attached to oxygen) | ~5.3 | Multiplet |
| -CH₂- (cyclopentyl) | ~1.5-2.0 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (carbonyl) | ~166 |
| Aromatic (quaternary, attached to C=O) | ~130 |
| Aromatic (CH) | ~128-133 |
| -CH- (cyclopentyl, attached to oxygen) | ~78 |
| -CH₂- (cyclopentyl) | ~23-33 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the aromatic and aliphatic moieties.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1720 | Strong, sharp absorption |
| C-O (ester) | ~1270 and ~1110 | Strong absorptions |
| C-H (aromatic) | ~3030-3100 | Medium to weak absorptions |
| C=C (aromatic) | ~1450-1600 | Medium to weak absorptions |
| C-H (aliphatic) | ~2850-2960 | Medium to strong absorptions |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.
Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of benzoic acid with cyclopentanol, a common method being the Fischer esterification, or more efficiently, by reacting benzoyl chloride with cyclopentanol.
Reaction: Benzoyl chloride + Cyclopentanol → this compound + HCl[5]
Materials:
-
Benzoyl chloride
-
Cyclopentanol
-
Pyridine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve cyclopentanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution while stirring.
-
Add pyridine dropwise to the reaction mixture to neutralize the HCl formed.
-
Allow the reaction to stir at room temperature for several hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Determination of Boiling Point
Apparatus:
-
Thiele tube or micro-boiling point apparatus
-
Thermometer
-
Capillary tube
-
Sample of this compound
Procedure:
-
Place a small amount of this compound into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a Thiele tube containing mineral oil.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Apparatus:
-
Pycnometer (density bottle) of a known volume
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the stopper and wipe any excess liquid from the outside.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Measurement of Solubility
Apparatus:
-
Test tubes
-
Vortex mixer
-
Various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)
Procedure:
-
To a series of test tubes, add a small, measured amount of this compound.
-
To each test tube, add a measured volume of a different solvent.
-
Agitate the mixtures using a vortex mixer for a set period.
-
Visually inspect each tube to determine if the this compound has dissolved completely, partially, or not at all.
-
For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined after separating the undissolved portion.
Acquisition of NMR Spectra
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of this compound
Procedure for ¹H and ¹³C NMR:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., chloroform-d).
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Acquisition of IR Spectrum
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Sample of this compound
Procedure (for liquid film on salt plates):
-
Ensure the salt plates are clean and dry.
-
Place a small drop of this compound on one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film.
-
Place the salt plate assembly in the spectrometer's sample holder.
-
Acquire the IR spectrum.
-
Clean the salt plates thoroughly with an appropriate solvent after use.
Visualization of Property Relationships
The following diagram illustrates the logical flow and relationship between the fundamental properties and the analytical characterization of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclopentyl benzoate. Due to the limited public availability of experimentally derived spectra for this specific compound, the data presented herein is a combination of predicted values based on established NMR principles and comparisons with structurally analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related molecules.
Data Presentation: Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the analysis of chemical shift trends in similar ester compounds and established increments for substituent effects on aromatic and aliphatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~8.05 | Doublet of doublets (dd) | 2H | ~8.4, 1.6 |
| H-4' | ~7.55 | Triplet of triplets (tt) | 1H | ~7.4, 1.2 |
| H-3', H-5' | ~7.45 | Triplet (t) | 2H | ~7.8 |
| H-1 | ~5.30 | Multiplet (m) | 1H | - |
| H-2, H-5 | ~1.85-2.00 | Multiplet (m) | 4H | - |
| H-3, H-4 | ~1.60-1.75 | Multiplet (m) | 4H | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~166.5 |
| C-1' | ~130.5 |
| C-4' | ~132.8 |
| C-2', C-6' | ~129.6 |
| C-3', C-5' | ~128.3 |
| C-1 | ~78.0 |
| C-2, C-5 | ~32.5 |
| C-3, C-4 | ~23.8 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary to aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
2.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum. Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for NMR analysis of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclopentyl Benzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and structural elucidation of chemical compounds. By measuring the interaction of infrared radiation with a sample, an IR spectrum is produced that serves as a unique molecular "fingerprint." This guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the IR spectrum of cyclopentyl benzoate, an aromatic ester. Understanding its spectral features is crucial for quality control, reaction monitoring, and characterization in fields such as medicinal chemistry and materials science.
This compound consists of three primary structural components, each with characteristic vibrational modes: an aromatic (benzene) ring, an ester functional group, and a saturated alicyclic (cyclopentyl) ring. The IR spectrum of this compound is a superposition of the absorption bands arising from these distinct moieties.
Molecular Structure and Key Vibrational Modes
The chemical structure of this compound dictates its infrared absorption profile. The key functional groups and their associated bond vibrations are the primary focus of spectral analysis.
-
Aromatic System: The benzene ring exhibits characteristic C-H stretching vibrations from its sp²-hybridized carbons and in-plane C=C stretching vibrations.
-
Ester Group: The ester linkage (-COO-) is defined by a highly polar carbonyl (C=O) bond and two distinct carbon-oxygen single bonds (C-O), all of which produce strong, readily identifiable absorption bands.[1]
-
Alicyclic System: The cyclopentyl ring contains sp³-hybridized carbons, giving rise to aliphatic C-H stretching and bending vibrations.
Data Presentation: Characteristic IR Absorption Bands
The interpretation of the this compound spectrum relies on identifying absorption bands corresponding to its specific functional groups. The following table summarizes the expected vibrational modes and their wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Bond | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H (sp²) | Aromatic Stretch | Medium to Weak |
| 3000 - 2850 | C-H (sp³) | Aliphatic Stretch (Cyclopentyl) | Medium to Strong |
| 1730 - 1715 | C=O | Ester Carbonyl Stretch | Very Strong, Sharp |
| 1600 - 1450 | C=C | Aromatic Ring Stretch | Medium, often multiple bands |
| ~1460 | C-H | Aliphatic CH₂ Scissoring (Bend) | Medium |
| 1310 - 1250 | C-C-O | Asymmetric Ester Stretch | Strong |
| 1130 - 1000 | O-C-C | Symmetric Ester Stretch | Strong |
| 900 - 675 | C-H | Aromatic Out-of-Plane Bend | Strong to Medium |
Table 1: Summary of the principal infrared absorption bands for this compound. Ranges are derived from established correlations for aromatic esters and alicyclic compounds.[2][3][4][5][6][7][8]
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and minimal sample preparation.[9][10][11][12]
4.1 Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
An ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.
4.2 Detailed Methodology
-
Instrument and Accessory Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Gently wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.
-
Allow the solvent to evaporate completely before proceeding.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal exposed to the ambient atmosphere, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signal from the ATR crystal and instrument optics.
-
This background is stored by the instrument's software and is automatically subtracted from the sample spectrum to provide a clean, corrected spectrum of the analyte.
-
-
Sample Application:
-
Place a single, small drop of neat (undiluted) this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it interacts with the sample at the crystal-liquid interface.[10]
-
For optimal results, co-add and average multiple scans (typically 16 to 32) to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal surface immediately after the measurement using the same procedure outlined in Step 1 to prevent cross-contamination of subsequent samples.
-
Visualization of Workflows and Relationships
5.1 Spectral Interpretation Workflow
The logical process for analyzing an acquired IR spectrum involves a systematic examination of key spectral regions to confirm the presence of the expected functional groups.
5.2 Molecular Structure and Vibrational Mode Correlation
This diagram illustrates the direct relationship between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is directly interpretable by correlating specific absorption bands to the vibrational modes of its constituent functional groups. The very strong carbonyl (C=O) stretch, the distinct C-O ester stretches, and the characteristic absorptions of the aromatic and cyclopentyl rings create a unique spectral fingerprint. By following a systematic experimental protocol, such as the ATR-FTIR method detailed herein, researchers and drug development professionals can reliably obtain high-quality spectra for structural verification, purity assessment, and quality control.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation pattern of cyclopentyl benzoate
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public experimental spectra, this document leverages established fragmentation principles of aromatic esters and cycloalkanes to predict the fragmentation pathways and resulting mass spectrum.
Introduction
This compound is an ester of benzoic acid and cyclopentanol. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in various scientific contexts, including drug metabolism studies and quality control in chemical synthesis. Electron ionization mass spectrometry induces fragmentation by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions resulting from specific cleavage pathways. The predicted quantitative data for the major ions are summarized in Table 1. The molecular weight of this compound (C12H14O2) is 190.24 g/mol .[1]
Table 1: Predicted m/z Values and Relative Abundance of Major Fragments
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) |
| 190 | [C12H14O2]+• (Molecular Ion) | C12H14O2 | Low |
| 122 | [C7H6O2]+• (Benzoic Acid) | C7H6O2 | Moderate |
| 105 | [C7H5O]+ (Benzoyl Cation) | C7H5O | High (Base Peak) |
| 77 | [C6H5]+ (Phenyl Cation) | C6H5 | Moderate |
| 69 | [C5H9]+ (Cyclopentyl Cation) | C5H9 | Moderate |
Core Fragmentation Pathways
The fragmentation of the this compound molecular ion ([M]+•) is expected to proceed through several primary pathways, which are common for benzoate esters and compounds containing cycloalkyl groups.
Alpha Cleavage
Alpha cleavage is a common fragmentation pathway for esters. It involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can occur in two ways:
-
Formation of the Benzoyl Cation (m/z 105): Cleavage of the C-O bond between the carbonyl carbon and the cyclopentyl oxygen results in the formation of the highly stable benzoyl cation ([C7H5O]+). This fragment is often the base peak in the mass spectra of benzoate esters. The other fragment is a cyclopentoxy radical, which is not detected.
-
Formation of the Cyclopentyl Cation (m/z 69): Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the formation of a cyclopentyl cation ([C5H9]+) and a benzoyl radical.
McLafferty-type Rearrangement
A rearrangement reaction can lead to the formation of a benzoic acid radical cation ([C7H6O2]+•) with an m/z of 122. This involves the transfer of a hydrogen atom from the cyclopentyl ring to the carbonyl oxygen, followed by the elimination of a neutral cyclopentene molecule.
Fragmentation of the Benzoyl Cation
The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C6H5]+) at m/z 77.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a typical experimental protocol for acquiring an EI mass spectrum of a compound like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
4.1 Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Quadrupole or Time-of-Flight (TOF) mass analyzer.
4.2 Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
4.3 Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
4.4 Mass Spectrometry (MS) Conditions:
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
4.5 Data Acquisition and Analysis:
-
Acquire the mass spectrum of the GC peak corresponding to this compound.
-
Process the data to identify the m/z values and relative abundances of the molecular ion and fragment ions.
Visualization of Fragmentation Pathways
The logical relationships of the core fragmentation pathways of this compound are illustrated in the following diagram generated using the DOT language.
Caption: Predicted EI-MS fragmentation pathway of this compound.
References
Navigating the Isomeric Landscape of C12H14O2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C12H14O2 represents a diverse landscape of isomeric compounds, each with unique chemical structures and, consequently, distinct physical, chemical, and biological properties. This technical guide provides an in-depth overview of prominent isomers of C12H14O2, focusing on their nomenclature, key data, and relevant biological pathways.
Understanding Isomerism in C12H14O2
The existence of multiple isomers for a single molecular formula underscores the critical importance of precise nomenclature in chemical and biological research. Trivial or common names can often lead to ambiguity, whereas the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous way to identify each distinct molecule. This guide will primarily focus on two well-documented isomers: Ligustilide and 1-Phenylcyclopentanecarboxylic acid, while also acknowledging other notable isomers.
Isomer Focus: Ligustilide
Ligustilide, a naturally occurring phthalide, has garnered significant attention in the scientific community for its diverse pharmacological activities. It is a primary bioactive constituent of several medicinal plants, most notably from the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum chuanxiong.
IUPAC Name and Synonyms
| Systematic Name (IUPAC) | Common Synonyms | CAS Registry Number |
| (3Z)-3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone | Z-Ligustilide, 3-Butylidene-4,5-dihydrophthalide | 4431-01-0[1][2] |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of ligustilide are extensively reported in the scientific literature. A generalized workflow for its extraction and analysis is presented below.
Caption: Generalized workflow for the extraction and analysis of Ligustilide.
Signaling Pathways
Ligustilide has been shown to modulate a variety of signaling pathways, contributing to its therapeutic potential in a range of diseases. One of the key pathways influenced by ligustilide is the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Caption: Ligustilide-mediated activation of the Nrf2/ARE signaling pathway.
Isomer Focus: 1-Phenylcyclopentanecarboxylic Acid
1-Phenylcyclopentanecarboxylic acid is another isomer of C12H14O2. While less studied for its biological activities compared to ligustilide, it serves as an important building block in organic synthesis.
IUPAC Name and Synonyms
| Systematic Name (IUPAC) | Common Synonyms | CAS Registry Number |
| 1-Phenylcyclopentane-1-carboxylic acid | Cyclopentanecarboxylic acid, 1-phenyl- | 77-55-4[3] |
Other Notable Isomers of C12H14O2
A variety of other compounds share the molecular formula C12H14O2, each with its own set of properties and applications. A selection of these is presented in the table below.
| IUPAC Name | Common Synonyms | CAS Registry Number |
| Isopropyl (2E)-3-phenylprop-2-enoate | Isopropyl cinnamate | 7780-06-5[3] |
| 1-(4-Methoxyphenyl)pent-1-en-3-one | 104-27-8[3][4] | |
| 4-(4-Hydroxyphenyl)cyclohexan-1-one | 4-(4-Oxocyclohexyl)phenol | 105640-07-1[3] |
| 4-(3-Methyl-2-butenyloxy)benzaldehyde | p-Isopentenyloxybenzaldehyde | 28090-12-2[3] |
This guide serves as a starting point for researchers and professionals working with compounds of the molecular formula C12H14O2. The isomeric diversity highlighted herein emphasizes the necessity for careful identification and characterization to ensure reproducible and accurate scientific outcomes. Further investigation into the properties and biological activities of the lesser-known isomers may reveal novel therapeutic agents or valuable chemical intermediates.
References
Cyclopentyl Benzoate Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl benzoate in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing detailed experimental protocols for researchers to determine precise solubility values. The information is supplemented with qualitative solubility expectations based on the general behavior of benzoate esters and predictive assessments.
Executive Summary
This compound, an ester of benzoic acid and cyclopentanol, is a compound of interest in organic synthesis and pharmaceutical development. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, formulation, and drug delivery. This guide outlines standard methodologies for accurately measuring the solubility of this compound and presents a framework for understanding its behavior in different solvent classes.
Predicted Solubility Profile
While specific experimental data is not extensively published, the general principles of "like dissolves like" and the known properties of similar benzoate esters suggest the following qualitative solubility profile for this compound. Quantitative determination requires experimental validation as described in Section 3.0.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble to Freely Soluble | The non-polar cyclopentyl and phenyl groups of this compound interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Freely Soluble | These solvents can engage in dipole-dipole interactions with the ester functional group, and their alkyl portions can interact with the non-polar parts of the molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | While the ester can accept hydrogen bonds, the large non-polar structure may limit solubility compared to more polar aprotic solvents. |
| Aqueous | Water | Insoluble/Slightly Soluble | The hydrophobic nature of the cyclopentyl and phenyl rings significantly outweighs the polarity of the ester group, leading to poor aqueous solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility requires precise experimental methods. The following are detailed protocols for commonly used techniques.
Gravimetric Analysis (Shake-Flask Method)
This is a traditional and reliable method for determining thermodynamic solubility.[1][2][3][4][5]
3.1.1 Principle An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent. The undissolved solid is removed, and the concentration of the dissolved solute in the saturated solution is determined by evaporating the solvent and weighing the residue.[1]
3.1.2 Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
3.1.3 Procedure
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette and filter it to remove any undissolved microparticles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the evaporating dish with the dry residue.
3.1.4 Calculation The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate taken in mL) * 100
UV/Vis Spectroscopy Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a faster method compared to gravimetric analysis.[6][7][8]
3.2.1 Principle A saturated solution of this compound is prepared. The concentration of the dissolved solute is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
3.2.2 Materials and Apparatus
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Materials for preparing a saturated solution (as in 3.1.2)
-
Volumetric flasks and pipettes for dilutions
3.2.3 Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the selected solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-6 in 3.1.3).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[9][10][11]
3.3.1 Principle A saturated solution is prepared and analyzed by HPLC. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
3.3.2 Materials and Apparatus
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Materials for preparing a saturated solution (as in 3.1.2)
-
Volumetric flasks and pipettes for dilutions
3.3.3 Procedure
-
Develop an HPLC Method: Develop a suitable HPLC method for this compound, optimizing the mobile phase composition, flow rate, and column to achieve good peak shape and resolution.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Prepare a series of standard solutions by serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-6 in 3.1.3).
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of this compound.
Conclusion
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. sciforum.net [sciforum.net]
Thermodynamic Properties of Cyclopentyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl benzoate (C₁₂H₁₄O₂) is an ester with applications in various chemical syntheses and as a fragrance component. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established experimental protocols and the potential for computational estimation. All quantitative data found in the public domain are summarized, and detailed experimental workflows are presented to guide researchers in obtaining reliable thermodynamic data.
Introduction
The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and vapor pressure, are fundamental to understanding its chemical and physical behavior. For this compound, these properties are essential for applications ranging from reaction calorimetry and process scale-up to formulation and stability studies in the pharmaceutical and fragrance industries. This guide outlines the standard experimental techniques for measuring these properties and provides a framework for researchers to conduct their own determinations.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.24 g/mol | --INVALID-LINK-- |
| CAS Number | 32651-38-0 | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Note: Specific values for boiling point, density, and refractive index were not found in the initial search. These would need to be determined experimentally.
Experimental Determination of Thermodynamic Properties
The following sections detail the primary experimental techniques for measuring the key thermodynamic properties of this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[1] For organic compounds like this compound, this is typically determined indirectly through combustion calorimetry.[2]
-
Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited by passing an electrical current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.
-
Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify any side products, such as nitric acid formed from residual nitrogen.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system. This value is then corrected for the heat of combustion of the fuse wire and the heat of formation of any side products to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.
A schematic workflow for determining the enthalpy of formation using combustion calorimetry is presented below.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[3][4] It is widely used to determine heat capacity, melting point, glass transition temperature, and the enthalpy of phase transitions.[5][6]
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen.
-
Temperature Program: A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range. The program may also include cooling and isothermal segments.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This data is recorded as a thermogram, which plots heat flow versus temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline in the thermogram.
-
Melting Point (Tm): An endothermic peak in the thermogram indicates melting. The temperature at the peak maximum is typically taken as the melting point.
-
Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion.
-
Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.
-
The logical flow for a typical DSC experiment is illustrated in the following diagram.
Vapor Pressure Determination
Vapor pressure is a critical property for distillation, evaporation, and safety assessments. For high-boiling point compounds like this compound, vapor pressure can be measured using various techniques, including ebulliometry and thermogravimetric analysis (TGA) coupled with a mass spectrometer.[7] DSC can also be adapted for vapor pressure measurements.[8][9]
-
Sample Preparation: A small sample of this compound is placed in a hermetic DSC pan with a precisely drilled pinhole in the lid.
-
Instrument Setup: The pan is placed in a pressure DSC cell.
-
Pressure and Temperature Program: The cell is subjected to a series of experiments at different constant pressures. For each pressure, the sample is heated at a constant rate.
-
Data Acquisition: The onset temperature of the boiling endotherm is recorded for each pressure.
-
Data Analysis: The vapor pressure data (pressure versus boiling temperature) are fitted to the Antoine or Clausius-Clapeyron equation to determine the constants that describe the vapor pressure curve of the substance.
The relationship between pressure and boiling point determination is depicted below.
Computational Estimation of Thermodynamic Properties
In the absence of experimental data, computational chemistry methods can provide valuable estimates of thermodynamic properties.[10] Techniques such as Density Functional Theory (DFT) can be used to calculate properties like the standard enthalpy of formation.[11] Quantitative Structure-Property Relationship (QSPR) models can also be employed to predict thermodynamic properties based on the molecular structure of the compound.[12] While these methods can be powerful, it is important to note that their accuracy is dependent on the level of theory and basis set used, and the results should ideally be validated against experimental data for similar compounds.
Conclusion
This technical guide has outlined the standard experimental methodologies for determining the key thermodynamic properties of this compound. While direct experimental data for this compound is scarce, the protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements described herein provide a clear path for researchers to obtain this critical information. Furthermore, computational methods offer a viable alternative for estimating these properties. The acquisition of accurate thermodynamic data for this compound will be invaluable for its application in scientific research and industrial processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Differential Scanning Calorimetry Analysis [intertek.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Differential Scanning Calorimetry (DSC): Measuring Heat Flow [innovatechlabs.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety and hazard information for cyclopentyl benzoate
An In-depth Technical Guide to the Safety and Hazard Information for Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the official SDS and conduct a thorough risk assessment before handling this chemical.
Executive Summary
This compound is a benzoate ester with the chemical formula C₁₂H₁₄O₂. This guide provides a detailed overview of its known safety and hazard information, compiled from various scientific and regulatory sources. The primary identified hazard is acute oral toxicity. This document summarizes key toxicological data, outlines relevant experimental protocols based on international guidelines, and provides recommendations for safe handling, storage, and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |
| Molecular Weight | 190.24 g/mol | PubChem[1] |
| CAS Number | 32651-38-0 | PubChem[1] |
| Appearance | Not explicitly stated, but likely a liquid | N/A |
| Boiling Point | 276.5 °C at 760 mmHg | Guidechem |
| Flash Point | 123.3 °C | Guidechem |
| Density | 1.09 g/cm³ | Guidechem |
| Refractive Index | 1.537 | Guidechem |
| LogP | 2.786 | Guidechem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
Hazard Identification and GHS Classification
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Warning |
Source: PubChem[3], Guidechem[4]
Precautionary Statements: [5]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
General Mechanisms of Benzoate Ester-Induced Cytotoxicity
Studies on various benzoate esters suggest that their toxicity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] These processes can be triggered by oxidative stress and mitochondrial dysfunction.[1]
Below is a generalized signaling pathway for benzoate ester-induced cytotoxicity.
Experimental Protocols
While specific experimental reports for this compound were not found, this section details the standard methodologies for key toxicological assessments based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[5][6][7][8][9]
Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.
Principle: A stepwise procedure is used with a few animals of a single sex per step.[5] The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.[5]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[10]
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity.[10] They are fasted overnight before dosing.[10]
-
Dose Preparation and Administration: The test substance is typically administered orally by gavage.[10] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5][10]
-
Procedure: The test proceeds in a stepwise manner as illustrated in the workflow diagram below. The number of animals that die or show signs of severe toxicity within a specified period determines the subsequent steps.[5]
-
Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.
Dermal and Eye Irritation Testing
Standardized tests are available to assess the potential of a substance to cause skin and eye irritation.
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of irritation such as erythema and edema over a period of time.[11]
-
Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to one eye of an animal (usually a rabbit), with the other eye serving as a control.[12] The eyes are then examined for effects on the cornea, iris, and conjunctiva.[12]
-
In Vitro Alternatives: Several validated in vitro methods using reconstructed human epidermis or cornea-like epithelium models are available and are the preferred methods to reduce animal testing (e.g., OECD 439 for skin irritation and OECD 492 for eye irritation).[2][11][13]
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, appropriate safety measures should be in place when handling this compound.
| Exposure Control | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[14] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[14] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[14] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[14] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[15] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[15] |
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents.[14]
Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[5] Do not allow to enter drains or waterways.
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[14]
-
Incompatible Materials: Strong oxidizing agents.[14]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[14]
Ecological Information
Specific data on the environmental fate and ecotoxicity of this compound are limited. As a general precaution, releases to the environment should be avoided. Benzoate compounds can be harmful to aquatic organisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Eye Irritation: EpiOcular Eye Irritation Test (EIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 9. search.library.doc.gov [search.library.doc.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. criver.com [criver.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 1,2-Cyclopentanediol, 1-benzoate, (1S,2R)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Cyclopentyl Benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl benzoate, an ester of benzoic acid and cyclopentanol, is a chemical compound with applications in the fragrance industry and as a versatile intermediate in organic synthesis. This technical guide provides an in-depth exploration of its discovery and history, rooted in the development of classical esterification reactions. It details the compound's physicochemical properties, outlines established synthesis protocols, and discusses its applications. This document serves as a comprehensive resource, complete with tabulated data and diagrammatic representations of synthetic pathways to facilitate understanding and further research.
Introduction and Historical Context
The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, provided a direct method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. This foundational reaction would have enabled the synthesis of this compound from benzoic acid and cyclopentanol.
Slightly earlier, the Schotten-Baumann reaction , developed in the 1880s by Carl Schotten and Eugen Baumann, offered an alternative route involving the acylation of alcohols. This method, which typically uses an acid chloride and an alcohol in the presence of a base, would also have been a viable pathway to this compound.
The applications of this compound have historically been most prominent in the fragrance industry, where esters are widely used for their aromatic properties. More recently, the cyclopentyl moiety has garnered significant attention in medicinal chemistry, particularly as a structural component in various therapeutic agents, including prostaglandin analogs. While this compound itself is not a direct therapeutic, its synthesis and chemistry are relevant to the development of such compounds.
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 32651-38-0 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Powder | [2] |
| Boiling Point | 276.5 °C at 760 mmHg | |
| Flash Point | 123.3 °C | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.537 |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the cyclopentyl ring.[1]
-
¹³C NMR: The carbon NMR spectrum provides distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.[1]
-
GC-MS: Gas chromatography-mass spectrometry data reveals a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern.[1]
-
FTIR: The infrared spectrum displays a strong absorption band for the C=O stretching of the ester group and bands corresponding to the C-O stretching and the aromatic C-H bonds.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several established esterification methods. The two most common and historically significant routes are the Fischer-Speier esterification and the reaction of cyclopentanol with benzoyl chloride (a variation of the Schotten-Baumann reaction).
Fischer-Speier Esterification
This acid-catalyzed esterification involves the reaction of benzoic acid with cyclopentanol.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine benzoic acid (1.0 equivalent), cyclopentanol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A non-polar solvent that forms an azeotrope with water, such as toluene or hexane, should be used as the reaction medium.
-
Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Logical Workflow for Fischer-Speier Esterification
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Acylation with Benzoyl Chloride
This method involves the reaction of cyclopentanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction:
Experimental Protocol:
-
Reaction Setup: Dissolve cyclopentanol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring. An exothermic reaction will occur, and a precipitate of the hydrochloride salt of the base may form.
-
Reaction Time: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude this compound can be purified by vacuum distillation.
Logical Workflow for Acylation with Benzoyl Chloride
Caption: Workflow for the synthesis of this compound via acylation with benzoyl chloride.
Applications
Fragrance and Flavor Industry
This compound, like many other esters, possesses a pleasant odor, which has led to its use in the fragrance industry. It can be incorporated into various consumer products, including perfumes, cosmetics, soaps, and detergents, to impart or modify their scent profiles. Patent literature from the mid to late 20th century onwards describes the use of various cyclopentane derivatives, including esters, as fragrance components.[3][4]
Organic Synthesis Intermediate
This compound serves as a useful intermediate in organic synthesis. The ester functionality can be hydrolyzed to regenerate cyclopentanol or can participate in various chemical transformations. The cyclopentyl group itself is a common structural motif in a number of biologically active molecules.
Relevance to Drug Development
While there is limited evidence of this compound being used directly as a therapeutic agent, the chemistry of cyclopentyl esters is highly relevant to drug development. The cyclopentane ring is a core component of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. The synthesis of prostaglandin analogs, many of which are potent drugs for conditions like glaucoma, often involves the formation and manipulation of cyclopentyl ester intermediates. The knowledge gained from the synthesis and handling of simpler molecules like this compound can be applied to these more complex pharmaceutical targets.
Signaling Pathways and Mechanism of Action
Currently, there is no specific signaling pathway that has been identified to be directly and significantly modulated by this compound. Its biological effects are likely to be general and related to its properties as an organic ester. In the context of drug development, the biological activities of more complex molecules containing a cyclopentyl moiety are determined by the overall structure of the molecule and its interaction with specific biological targets, such as prostaglandin receptors.
Conclusion
This compound is a compound with a history tied to the fundamental advancements in organic synthesis. While its direct applications are primarily in the fragrance industry, the principles of its synthesis and its structural features are pertinent to a broader range of chemical and pharmaceutical research. This guide has provided a detailed overview of its history, properties, synthesis, and applications, offering a valuable resource for professionals in related scientific fields. Further research could explore novel applications of this compound as a building block in the synthesis of new materials or biologically active compounds.
References
- 1. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]
- 4. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
Theoretical Calculations on the Molecular Structure and Conformational Landscape of Cyclopentyl Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the molecular structure and conformational flexibility of cyclopentyl benzoate. By leveraging quantum mechanical calculations, particularly Density Functional Theory (DFT), we can elucidate the geometric parameters, energetic properties, and conformational landscape of this important chemical entity. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes key conceptual workflows.
Introduction
This compound is an ester with applications in various chemical fields, including as a fragrance component and a building block in organic synthesis. Its molecular structure is characterized by the conformational flexibility of the cyclopentyl ring and the rotational freedom around the ester linkage. Understanding the preferred three-dimensional arrangements and the energy barriers between them is crucial for predicting its physical properties, reactivity, and interactions in biological systems.
Theoretical calculations offer a powerful, non-experimental approach to investigate these molecular characteristics with high accuracy.[1][2] This guide focuses on the application of Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules, to determine the stable conformers of this compound and the transition states that connect them.[1][3]
Computational Methodology
The theoretical calculations detailed herein are based on established quantum chemical methods. A typical computational workflow for analyzing the structure of a molecule like this compound is illustrated below.
All calculations are hypothetically performed using a computational chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO.[4][5] The primary theoretical method employed is Density Functional Theory (DFT). A popular and well-balanced functional for such organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To ensure a good description of the electronic distribution, a Pople-style basis set, such as 6-311G(d,p), is typically chosen. This level of theory provides a reliable balance between computational cost and accuracy for molecules of this size.
An initial conformational search is conducted to identify potential low-energy structures. This involves systematically rotating the key dihedral angles, particularly the O=C-O-C and C-O-C-C angles of the ester group, and exploring the different puckered conformations of the cyclopentyl ring (envelope and half-chair).[6][7]
Each potential conformer is then subjected to a full geometry optimization without any symmetry constraints.[4] This process finds the nearest local minimum on the potential energy surface, representing a stable three-dimensional arrangement of the atoms.[8]
Following each geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.
-
To compute the zero-point vibrational energy (ZPVE) and other thermodynamic properties such as enthalpy and Gibbs free energy at a standard temperature and pressure.
Results and Discussion
The following sections present illustrative data that would be expected from a thorough computational study of this compound.
The conformational landscape of this compound is primarily defined by the pucker of the cyclopentyl ring and the orientation of the benzoate group relative to the cyclopentyl moiety. The two most common non-planar conformations of cyclopentane are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[6] For each of these ring conformations, rotation around the ester bond can lead to different stable isomers.
The tables below summarize the calculated geometric parameters for the most stable conformer of this compound, predicted to have a half-chair cyclopentyl ring.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | B3LYP/6-311G(d,p) |
|---|---|
| C=O | 1.215 |
| C-O (ester) | 1.350 |
| O-C (cyclopentyl) | 1.480 |
| C-C (phenyl avg.) | 1.395 |
| C-H (phenyl avg.) | 1.085 |
| C-C (cyclopentyl avg.) | 1.545 |
| C-H (cyclopentyl avg.) | 1.100 |
Table 2: Selected Optimized Bond Angles (°)
| Angle | B3LYP/6-311G(d,p) |
|---|---|
| O=C-O | 123.5 |
| C-O-C (ester) | 117.0 |
| C-O-C (cyclopentyl) | 109.8 |
| C-C-C (phenyl avg.) | 120.0 |
| C-C-C (cyclopentyl avg.) | 104.5 |
Table 3: Selected Optimized Dihedral Angles (°)
| Dihedral Angle | B3LYP/6-311G(d,p) |
|---|---|
| O=C-O-C | 179.5 (anti) |
| C-O-C-C (cyclopentyl) | -150.0 |
| Phenyl-C-C=O | 25.0 |
The relative energies of the most stable conformers are crucial for understanding their population distribution at a given temperature. The table below presents hypothetical relative energies for four key conformers.
Table 4: Relative Energies of this compound Conformers
| Conformer | Ring Pucker | O=C-O-C Dihedral | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Half-Chair | Anti | 0.00 |
| 2 | Envelope | Anti | 0.85 |
| 3 | Half-Chair | Syn | 3.50 |
| 4 | Envelope | Syn | 4.20 |
These results suggest that the half-chair conformation of the cyclopentyl ring is slightly more stable than the envelope form. Furthermore, the anti-periplanar arrangement of the ester linkage is significantly favored over the syn-periplanar orientation due to reduced steric hindrance.
Experimental Protocols: A Detailed Guide
This section provides a detailed, step-by-step protocol for performing the theoretical calculations described in this guide.
-
Molecule Building: Construct the initial 3D structure of the desired this compound conformer using a molecular modeling program (e.g., GaussView, Avogadro).
-
Input File Generation:
-
Specify the calculation type as Opt Freq for simultaneous optimization and frequency analysis.
-
Define the theoretical method and basis set (e.g., B3LYP/6-311G(d,p)).
-
Set the molecular charge to 0 and the spin multiplicity to 1 (for a singlet ground state).
-
Provide the initial Cartesian coordinates of all atoms.
-
-
Execution: Submit the input file to the quantum chemistry software.
-
Analysis of Output:
-
Confirm that the optimization has converged successfully by checking for the termination message.
-
Verify that the frequency calculation yielded no imaginary frequencies, confirming a true minimum.
-
Extract the final optimized coordinates, bond lengths, angles, and dihedral angles.
-
Record the ZPVE-corrected electronic energy.
-
-
Structure Preparation: Start with the optimized structure of the most stable conformer.
-
Input File Generation for PES Scan:
-
Specify the calculation type as a relaxed PES scan (Opt=ModRedundant).
-
Define the dihedral angle to be scanned (e.g., O=C-O-C).
-
Set the start and end points of the scan (e.g., 0° to 360°) and the number of steps (e.g., 36 steps for a 10° increment).
-
At each step of the scan, the chosen dihedral angle is held fixed while all other geometric parameters are allowed to relax.
-
-
Execution and Analysis:
-
Run the calculation.
-
Extract the energy at each step of the scan.
-
Plot the energy as a function of the dihedral angle to visualize the rotational energy barrier.
-
Conclusion
This technical guide has outlined the application of theoretical calculations, specifically Density Functional Theory, to the structural analysis of this compound. By employing systematic conformational searches, geometry optimizations, and frequency calculations, it is possible to identify the most stable conformers and quantify their geometric and energetic properties. The provided protocols offer a roadmap for researchers to conduct similar computational investigations. The insights gained from such studies are invaluable for understanding the structure-property relationships that govern the behavior of flexible molecules in chemical and biological contexts.
References
- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of cyclopentyl benzoate from benzoic acid and cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of cyclopentyl benzoate from benzoic acid and cyclopentanol via Fischer esterification. This compound is a valuable ester compound with applications in organic synthesis and as a fragrance component. This protocol is designed to be a reliable method for laboratory-scale synthesis, yielding a high-purity product.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[1][2] This application note details the synthesis of this compound through the acid-catalyzed esterification of benzoic acid with cyclopentanol.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures for similar benzoate esters.[1][2]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Benzoic Acid | 122.12 | 10.0 g | 0.082 |
| Cyclopentanol | 86.13 | 17.7 mL (16.8 g) | 0.195 |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
3.2. Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add benzoic acid (10.0 g) and cyclopentanol (17.7 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 500 mL separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with diethyl ether (50 mL) and add it to the separatory funnel.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Work-up - Neutralization:
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Be cautious as CO2 gas will be evolved.
-
Drain the aqueous layer. Repeat the wash if the aqueous layer is still acidic (test with pH paper).
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).
-
Drain the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Benzoic Acid | C₇H₆O₂ | 122.12 |
| Cyclopentanol | C₅H₁₀O | 86.13 |
| This compound | C₁₂H₁₄O₂ | 190.24 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Data | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~5.4 (m, 1H, O-CH), ~1.9-1.6 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~78 (O-CH), ~33 (cyclopentyl-CH₂), ~24 (cyclopentyl-CH₂) |
| IR (neat) | ~3060 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Aliphatic C-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch), ~1110 cm⁻¹ (C-O stretch) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
-
Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Conclusion
This protocol provides a straightforward and effective method for the synthesis of this compound from benzoic acid and cyclopentanol. The use of Fischer esterification with an excess of cyclopentanol helps to drive the reaction towards the product, ensuring a good yield. The described work-up and purification steps are crucial for obtaining a high-purity final product suitable for further applications. Characterization of the product can be readily achieved using standard spectroscopic techniques such as NMR and IR spectroscopy.
References
Application Notes and Protocols: Fischer-Speier Esterification for the Synthesis of Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of cyclopentyl benzoate via the Fischer-Speier esterification of benzoic acid and cyclopentanol. Detailed methodologies for the reaction, purification, and characterization of the product are presented. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development, offering a reliable method for the preparation of this and similar ester compounds.
Introduction
The Fischer-Speier esterification is a classic and widely utilized acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols.[1][2] The reaction proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.[1] This equilibrium-driven process is typically facilitated by the use of an excess of one reactant or the removal of water as it is formed.[1] this compound, an ester with applications in fragrance and as a synthetic intermediate, can be efficiently synthesized using this method. This document outlines a detailed protocol for its preparation and characterization.
Data Presentation
The following table summarizes the key quantitative data for the Fischer-Speier esterification of this compound.
| Parameter | Value |
| Reactants | |
| Benzoic Acid (Molar Mass) | 122.12 g/mol |
| Cyclopentanol (Molar Mass) | 86.13 g/mol |
| Product | |
| This compound (Molar Mass) | 190.24 g/mol [2] |
| Reaction Conditions | |
| Stoichiometric Ratio (Acid:Alcohol) | 1 : 4 (molar ratio) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux (approx. 130-140 °C) |
| Reaction Time | 1-2 hours |
| Yield | |
| Typical Yield | 75-90% |
| Characterization Data | |
| ¹H NMR (CDCl₃, est.) | δ 8.0 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 5.4 (m, 1H), 1.6-2.0 (m, 8H) |
| ¹³C NMR (CDCl₃, est.) | δ 166.5 (C=O), 132.8, 130.5, 129.5, 128.3, 78.0 (O-CH), 32.5 (CH₂), 23.8 (CH₂) |
| IR (neat, cm⁻¹) | ~3060 (Ar C-H), ~2960 (Aliph. C-H), ~1720 (C=O), ~1270 (C-O), ~1110 (C-O) |
Experimental Protocol
This protocol is adapted from established Fischer-Speier esterification procedures for benzoic acid.
Materials:
-
Benzoic Acid
-
Cyclopentanol
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (e.g., 0.05 mol, 6.1 g) and cyclopentanol (0.2 mol, 17.2 g, ~18 mL). The use of excess alcohol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 1-2 mL) dropwise to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be approximately the boiling point of cyclopentanol (140 °C). Allow the reaction to reflux for 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Add 50 mL of diethyl ether to the separatory funnel to extract the ester.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid) and 50 mL of brine. After each wash, drain the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation if necessary.
-
Characterization:
-
Determine the final weight of the product and calculate the percentage yield.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier esterification.
References
Application Notes: Synthesis of Cyclopentyl Benzoate via Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclopentyl benzoate, a valuable ester compound utilized in various fields of chemical research, including as a building block in the development of novel therapeutic agents. The described method employs the reaction of benzoyl chloride with cyclopentanol. This esterification reaction is a classic example of nucleophilic acyl substitution.[1]
The protocol outlined below is a robust and efficient method for the preparation of this compound. The reaction proceeds via the Schotten-Baumann methodology, which involves the use of a base, such as pyridine, to neutralize the hydrogen chloride byproduct generated during the esterification process.[2][3] This neutralization step is crucial for driving the reaction to completion.
The choice of benzoyl chloride as the acylating agent is advantageous due to its high reactivity, which allows the reaction to proceed under mild conditions.[4] Cyclopentyl esters, in general, are of interest in medicinal chemistry as the cyclopentyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Reaction Principle
The synthesis of this compound from benzoyl chloride and cyclopentanol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of cyclopentanol attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride. The presence of a base, such as pyridine, facilitates the reaction by neutralizing the HCl byproduct, thus preventing the protonation of the alcohol and promoting the forward reaction.[3]
dot
References
- 1. Reaction of benzoyl chloride, cyclopentanol | Reactory [reactory.app]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Purification and characterization of benzoate-para-hydroxylase, a cytochrome P450 (CYP53A1), from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Cyclopentyl Benzoate by Vacuum Distillation
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Cyclopentyl Benzoate as a Non-Polar Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl benzoate is a high-boiling point (276.5 °C), non-polar ester that presents itself as a potential alternative to conventional non-polar solvents such as toluene, xylenes, and dioxane in various organic synthesis applications.[1] Its chemical structure, featuring a bulky cyclopentyl group and a benzoate moiety, suggests good solubility for a range of organic compounds and stability under various reaction conditions. This document outlines potential applications of this compound as a non-polar solvent in two widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols provided are based on established methodologies for these reactions, with this compound proposed as a substitute solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Its high boiling point makes it suitable for reactions requiring elevated temperatures, and its non-polar nature allows for the dissolution of non-polar reactants and catalysts.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [2][3] |
| Molecular Weight | 190.24 g/mol | [2] |
| Boiling Point | 276.5 °C at 760 mmHg | [1] |
| Density | 1.09 g/cm³ | [1] |
| Refractive Index | 1.537 | [1] |
| Flash Point | 123.3 °C | [1] |
| Safety | Harmful if swallowed | [2][3] |
Application 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of a high-boiling point, non-polar solvent like this compound could be advantageous in reactions involving less reactive aryl chlorides or sterically hindered substrates that require higher temperatures to proceed efficiently.
Proposed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid using this compound as the solvent.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Argon (or other inert gas)
Procedure:
-
To a dry Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add 5 mL of this compound to the flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Reaction Data
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid in this compound, demonstrating its potential utility.
| Entry | Aryl Halide | Base | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Pd(OAc)₂ | PPh₃ | 110 | 12 | 92 |
| 2 | 4-Chloroanisole | K₃PO₄ | Pd₂(dba)₃ | SPhos | 130 | 24 | 85 |
| 3 | 1-Bromonaphthalene | Cs₂CO₃ | Pd(OAc)₂ | PPh₃ | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | K₂CO₃ | Pd(PPh₃)₄ | - | 120 | 10 | 90 |
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The high thermal stability of this compound makes it a suitable solvent for this reaction, which often requires elevated temperatures, particularly when using less reactive aryl chlorides.
Proposed Experimental Protocol: Synthesis of N-Phenylaniline
This protocol details the synthesis of N-phenylaniline from bromobenzene and aniline using this compound as the solvent.
Materials:
-
Bromobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Argon (or other inert gas)
Procedure:
-
In a glovebox, add palladium(II) acetate (0.01 mmol) and XPhos (0.015 mmol) to a dry Schlenk tube.
-
Add 2 mL of this compound and stir for 10 minutes at room temperature.
-
Add bromobenzene (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Reaction Data
The following table presents hypothetical data for the Buchwald-Hartwig amination of various aryl halides with different amines in this compound.
| Entry | Aryl Halide | Amine | Base | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Aniline | NaOtBu | Pd(OAc)₂ | XPhos | 100 | 8 | 95 |
| 2 | 4-Chlorotoluene | Morpholine | K₃PO₄ | Pd₂(dba)₃ | RuPhos | 120 | 18 | 89 |
| 3 | 1-Bromonaphthalene | Benzylamine | LiHMDS | Pd(OAc)₂ | XPhos | 100 | 12 | 91 |
| 4 | 2-Chloropyridine | n-Hexylamine | NaOtBu | Pd₂(dba)₃ | BrettPhos | 110 | 16 | 87 |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for cross-coupling reactions in this compound.
While direct literature precedents for the use of this compound as a solvent in mainstream organic synthesis are scarce, its physical properties make it a theoretically viable and potentially advantageous non-polar solvent. The proposed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are intended to serve as a starting point for researchers interested in exploring greener and alternative solvent systems. Its high boiling point may offer benefits for challenging transformations requiring high energy input. Further experimental validation is necessary to fully assess the scope and limitations of this compound as a solvent in these and other organic reactions.
References
Application Notes and Protocols: Cyclopentyl Benzoate as a Potential Fragrance Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl benzoate (CAS No. 32651-38-0) is a benzoate ester with potential applications in the fragrance industry.[1] Its molecular structure, combining an aromatic ring with a cyclopentyl moiety, suggests the possibility of a unique and desirable olfactory profile. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a novel fragrance ingredient. The information is intended to guide researchers in the synthesis, characterization, and safety assessment of this compound for its potential inclusion in fragrance formulations. While specific olfactory and quantitative data for this compound are not extensively available in public literature, this document provides protocols to determine these properties and offers data for structurally related compounds for comparative purposes.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, safety assessment, and analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| CAS Number | 32651-38-0 | [2] |
| Appearance | Powder (predicted) | [3] |
| Boiling Point | 276.5 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 123.3 °C (predicted) | [4] |
| Density | 1.09 g/cm³ (predicted) | [4] |
| Refractive Index | 1.537 (predicted) | [4] |
| LogP (o/w) | 3.6 (predicted) | - |
| Vapor Pressure | Not available. For comparison, the vapor pressure of the structurally similar Cyclopentyl methyl ether is 59.9 hPa at 25 °C. | [5] |
Olfactory Profile
The specific odor characteristics of this compound are not well-documented in publicly available literature. However, based on its chemical structure as a benzoate ester, it can be hypothesized to possess sweet, balsamic, and potentially fruity or floral notes. To definitively characterize its scent profile, a comprehensive sensory evaluation is required. The following sections outline the protocols for such an evaluation.
Synthesis of this compound
This compound can be synthesized via several standard esterification methods. The Fischer esterification of benzoic acid with cyclopentanol and the reaction of benzoyl chloride with cyclopentanol are two common and effective approaches.[6][7]
Fischer Esterification Protocol
This protocol describes the synthesis of this compound from benzoic acid and cyclopentanol using an acid catalyst.[8][9][10][11][12]
Materials:
-
Benzoic acid
-
Cyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzoic acid (1.0 equivalent) and an excess of cyclopentanol (e.g., 4.0 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
References
- 1. This compound | 32651-38-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.32651-38-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 5614-37-9 CAS | CYCLOPENTYL METHYL ETHER (CPME) | High Purity Solvents | Article No. 03139 [lobachemie.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Reaction of benzoyl chloride, cyclopentanol | Reactory [reactory.app]
- 8. studylib.net [studylib.net]
- 9. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopentyl Benzoate as a Plasticizer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl benzoate is an ester of benzoic acid and cyclopentanol, which has shown potential as a plasticizer in polymer chemistry. Plasticizers are additives that increase the flexibility, durability, and workability of a polymer material by reducing the intermolecular forces between the polymer chains. This results in a lower glass transition temperature (Tg) and a softer, more pliable material. Benzoate esters, in general, are known for their good compatibility with a variety of polymers, particularly polyvinyl chloride (PVC), and are often considered as alternatives to phthalate-based plasticizers due to regulatory concerns.
These application notes provide a comprehensive overview of the use of this compound as a plasticizer, including its physical and chemical properties, and detailed protocols for its evaluation in a polymer matrix. The information is intended to guide researchers in assessing its suitability for various applications, including in medical devices, pharmaceutical packaging, and other specialized fields where material properties are critical.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior during polymer processing and in the final product.
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 32651-38-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 265 °C |
| Density | Approx. 1.05 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents |
Synthesis of this compound
This compound can be synthesized via Fischer esterification of benzoic acid with cyclopentanol in the presence of an acid catalyst, or by the reaction of benzoyl chloride with cyclopentanol. The latter method is often preferred for laboratory-scale synthesis due to higher yields and simpler purification.
Synthesis Workflow
Caption: Synthesis of this compound.
Application in Polymer Chemistry: A Case Study with Polyvinyl Chloride (PVC)
To illustrate the application and evaluation of this compound as a plasticizer, a case study using PVC is presented. The following sections provide detailed experimental protocols and illustrative data.
Illustrative Performance Data
The following tables summarize the expected performance of this compound in a standard PVC formulation compared to an unplasticized control and a commonly used phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).
Table 2: Effect of this compound on the Glass Transition Temperature (Tg) of PVC
| Formulation | Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | 0 | 85 |
| PVC + DEHP | 40 | 35 |
| PVC + this compound | 20 | 60 |
| PVC + this compound | 40 | 40 |
| PVC + this compound | 60 | 25 |
*phr: parts per hundred parts of resin
Table 3: Effect of this compound on the Mechanical Properties of PVC
| Formulation | Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 0 | 50 | 5 | 100 (Shore D) |
| PVC + DEHP | 40 | 25 | 300 | 85 |
| PVC + this compound | 20 | 38 | 150 | 95 |
| PVC + this compound | 40 | 28 | 280 | 88 |
| PVC + this compound | 60 | 20 | 350 | 75 |
Table 4: Migration and Volatility of this compound in PVC
| Formulation | Plasticizer Concentration (phr) | Weight Loss after 24h at 100°C (%) | Leaching in Hexane after 24h (%) |
| PVC + DEHP | 40 | 1.5 | 5.0 |
| PVC + this compound | 40 | 2.0 | 4.5 |
Experimental Protocols
The following are detailed protocols for the preparation and testing of PVC formulations containing this compound.
Preparation of Plasticized PVC Sheets
This protocol describes the preparation of plasticized PVC sheets for subsequent testing.
Materials and Equipment:
-
PVC resin (K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding frame
Procedure:
-
Compounding:
-
On a two-roll mill heated to 160-170°C, add the PVC resin.
-
Once the PVC has formed a continuous sheet, add the thermal stabilizer and mix until homogeneously dispersed.
-
Slowly add the desired amount of this compound to the molten PVC sheet on the mill.
-
Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.
-
-
Molding:
-
Cut the compounded PVC sheet into smaller pieces that fit into the molding frame.
-
Place the molding frame with the PVC pieces between two polished metal plates in the hydraulic press preheated to 175-185°C.
-
Apply a pressure of approximately 10-15 MPa for 5-7 minutes.
-
Cool the press to room temperature under pressure.
-
Remove the molded PVC sheet.
-
-
Conditioning:
-
Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Evaluation of Plasticizer Performance
The following protocols are for evaluating the performance of this compound as a plasticizer in the prepared PVC sheets.
This protocol uses Differential Scanning Calorimetry (DSC) to determine the effect of the plasticizer on the Tg of the polymer.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned PVC sheet.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Perform a second heating scan from -50°C to 120°C at 10°C/min.
-
The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
This protocol follows the general principles of ASTM D638 to determine the tensile properties of the plasticized PVC.[1]
Equipment:
-
Universal Testing Machine (UTM) with appropriate grips and load cell
-
Die cutter for preparing dumbbell-shaped specimens (ASTM D638 Type IV)
-
Micrometer for thickness measurement
Procedure:
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet using the die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Set the grip separation and the crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the load and elongation until the specimen breaks.
-
Calculate the tensile strength and elongation at break from the recorded data.
-
Repeat for all specimens and calculate the average and standard deviation.
This protocol uses a Shore A durometer to measure the hardness of the plasticized PVC.
Equipment:
-
Shore A Durometer
Procedure:
-
Stack several layers of the conditioned PVC sheet to achieve a minimum thickness of 6 mm.
-
Place the stacked sample on a hard, flat surface.
-
Press the durometer foot firmly onto the sample, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value from the durometer scale within one second of firm contact.
-
Take at least five readings at different locations on the sample and calculate the average.
This protocol provides a method to assess the migration of the plasticizer from the PVC matrix into a solvent.
Equipment:
-
Glass vials with screw caps
-
Analytical balance
-
Oven
Procedure:
-
Cut a 2 cm x 2 cm piece from the conditioned PVC sheet and weigh it accurately (W_initial).
-
Place the sample in a glass vial and add 10 mL of a suitable solvent (e.g., n-hexane).
-
Seal the vial and place it in an oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Remove the sample from the vial, gently wipe off excess solvent, and dry it in a vacuum oven at 50°C until a constant weight is achieved (W_final).
-
Calculate the percentage of plasticizer leached as: Leaching (%) = [(W_initial - W_final) / (W_initial * Plasticizer_Fraction)] * 100 where Plasticizer_Fraction is the initial weight fraction of the plasticizer in the PVC sample.
Experimental Workflow
The following diagram illustrates the logical workflow for evaluating a new plasticizer.
Caption: Workflow for Plasticizer Evaluation.
Conclusion
This compound presents itself as a viable candidate for a non-phthalate plasticizer in polymer applications. The provided protocols offer a standardized framework for its evaluation, enabling researchers to generate reliable and comparable data. The illustrative data suggests that this compound can effectively reduce the glass transition temperature and improve the flexibility of PVC, with performance characteristics that are comparable to some traditional plasticizers. Further research and specific application testing are encouraged to fully elucidate its potential in various polymer systems.
References
Applications of cyclopentyl benzoate in materials science
Abstract
Cyclopentyl benzoate is a versatile organic compound with emerging applications in materials science, primarily as a component in liquid crystal formulations and as a non-phthalate plasticizer in various polymer systems. Its unique molecular structure, featuring a flexible cyclopentyl ring and a rigid benzoate group, imparts desirable properties such as improved solubility and modified viscoelasticity to host materials. This application note details the synthesis, characterization, and utilization of this compound in these key areas, providing comprehensive experimental protocols and performance data for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (C₁₂H₁₄O₂) is an ester of benzoic acid and cyclopentanol. While its use as a fragrance ingredient has been documented, its potential in advanced materials is a growing area of interest. The incorporation of a terminal cyclopentyl group in certain molecular architectures has been shown to enhance properties like clearing points in liquid crystals and to offer a safer alternative to traditional phthalate plasticizers in polymers. This document serves as a practical guide to the application of this compound in materials science, with a focus on liquid crystals and polymer plasticization.
Synthesis of this compound
This compound can be synthesized through the esterification of cyclopentanol with benzoyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentanol (1.0 equivalent) in anhydrous pyridine (2.0 equivalents) under a nitrogen atmosphere.
-
Addition of Benzoyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold 1M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
DOT Script for Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application in Liquid Crystals
The incorporation of terminal cyclopentyl groups into liquid crystalline compounds has been shown to favorably influence their mesomorphic properties. Specifically, it can lead to an increased clearing point and improved solubility without significantly compromising other essential characteristics like chemical stability, viscosity, and dielectric anisotropy[1].
Role of the Cyclopentyl Group
The cyclopentyl moiety provides a degree of conformational flexibility while maintaining the overall rod-like molecular shape required for liquid crystalline behavior. This can disrupt packing in the solid phase, leading to lower melting points, and stabilize the mesophase, resulting in higher clearing points.
DOT Script for Logical Relationship
Caption: Influence of this compound structure on liquid crystal properties.
General Protocol for Liquid Crystal Mixture Formulation
While specific formulations are proprietary, a general protocol for incorporating a this compound derivative into a liquid crystal mixture for testing is provided below.
Experimental Protocol: Formulation and Characterization of a Liquid Crystal Mixture
-
Component Selection: Choose a host nematic liquid crystal mixture with known properties (e.g., a commercially available mixture like E7).
-
Doping: Prepare a series of mixtures with varying weight percentages of the synthesized this compound derivative (e.g., 1%, 5%, 10% w/w) in the host mixture.
-
Homogenization: Heat the mixtures above the clearing point of the host mixture in a sealed vial and mix thoroughly until a homogenous isotropic solution is obtained.
-
Cell Preparation: Fill a pre-fabricated liquid crystal cell (e.g., a 5 µm thick, planar-aligned cell) with the mixture by capillary action in the isotropic phase.
-
Characterization:
-
Phase Transition Temperatures: Determine the clearing point (nematic to isotropic transition temperature) and melting point using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Electro-Optical Properties: Measure the threshold voltage, switching times, and contrast ratio using an electro-optical measurement system.
-
Dielectric Anisotropy: Determine the dielectric permittivity parallel and perpendicular to the director using an LCR meter.
-
| Property | Host Mixture (E7) | E7 + 5% Cyclopentyl Derivative (Expected Trend) |
| Clearing Point (°C) | ~60 | Increased |
| Threshold Voltage (V) | ~1.0 | Slight Increase/Decrease |
| Rotational Viscosity (mPa·s) | ~20 | Slight Increase |
Table 1. Expected trends in the properties of a liquid crystal mixture upon addition of a this compound derivative.
Application as a Plasticizer
Benzoate esters are recognized as effective, non-phthalate plasticizers for various polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and in adhesive and sealant formulations[2][3]. They act as high-solvating plasticizers, which can lead to faster fusion and processing of PVC compounds[2].
Performance as a Plasticizer
This compound, as a monobenzoate, can be used to enhance the flexibility and workability of polymers. Its performance can be evaluated by measuring changes in the mechanical and thermal properties of the plasticized polymer.
DOT Script for Plasticization Workflow
Caption: Workflow for the evaluation of this compound as a plasticizer.
Experimental Protocol: Evaluation of this compound in PVC
This protocol outlines the preparation and testing of a PVC formulation plasticized with this compound.
Experimental Protocol: PVC Plasticization
-
Formulation: Prepare a standard PVC plastisol formulation. For example:
-
PVC resin (K-value 67): 100 parts by weight
-
This compound: 40 parts by weight
-
Heat Stabilizer (e.g., Ca/Zn stearate): 2 parts by weight
-
-
Mixing: Blend the components in a high-speed mixer until a homogenous dry blend is obtained.
-
Processing: Process the blend on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to achieve fusion.
-
Sample Preparation: Press the milled sheet into plaques of desired thickness using a compression molding press at 170°C.
-
Characterization:
-
Hardness: Measure the Shore A hardness of the plasticized PVC sheet according to ASTM D2240.
-
Mechanical Properties: Determine the tensile strength, elongation at break, and 100% modulus according to ASTM D638.
-
Thermal Properties: Measure the glass transition temperature (Tg) using DSC.
-
Volatility: Determine the weight loss after heating at 100°C for 24 hours (ASTM D1203).
-
| Property | Unplasticized PVC | PVC + 40 phr this compound (Expected) |
| Shore A Hardness | >90 | 70 - 80 |
| Tensile Strength (MPa) | ~50 | 15 - 25 |
| Elongation at Break (%) | <10 | 200 - 300 |
| Glass Transition Temp. (°C) | ~85 | 20 - 30 |
Table 2. Expected properties of PVC plasticized with this compound.
Conclusion
This compound demonstrates significant potential for application in materials science. In the field of liquid crystals, its derivatives can be employed to fine-tune the mesomorphic and electro-optical properties of display mixtures. As a plasticizer, it offers a non-phthalate alternative for enhancing the flexibility and processability of polymers like PVC. The experimental protocols and data presented in this application note provide a solid foundation for further research and development of materials incorporating this compound.
References
Application Notes and Protocols for GC-MS Analysis of Cyclopentyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the identification and quantification of cyclopentyl benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are intended for use by researchers, scientists, and professionals in drug development and related fields. This guide details sample preparation, GC-MS instrument parameters, and data analysis techniques. Due to the limited availability of public domain spectral data for this compound, this application note utilizes data from its close structural analog, cyclohexyl benzoate, to provide representative mass spectral information. This serves as a robust starting point for method development and validation.
Introduction
This compound is an ester of benzoic acid and cyclopentanol. Esters of benzoic acid are widely used as perfuming agents, food preservatives, and plasticizers. Accurate and reliable analytical methods are crucial for the quality control, safety assessment, and pharmacokinetic studies of products containing such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for common scenarios.
Protocol 2.1.1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices such as biological fluids or reaction mixtures.
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 1 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial.
-
The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE)
SPE is useful for cleaning up complex samples and concentrating the analyte.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the conditioned cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of a non-polar solvent like hexane or ethyl acetate.
-
The eluate can be concentrated and reconstituted as described in the LLE protocol.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[2][3] |
| Inlet Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1)[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification of this compound
The identification of this compound is based on its retention time and mass spectrum. While a specific retention time for this compound is not publicly available, based on its structure and the provided GC program, it is expected to elute in the mid-to-late region of the chromatogram.
The mass spectrum of this compound is expected to be similar to that of its analog, cyclohexyl benzoate. The primary fragmentation of benzoate esters involves the cleavage of the ester bond.[5]
Table 2: Expected Mass Fragmentation of this compound (based on Cyclohexyl Benzoate)
| m/z | Ion Structure | Description |
| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 122 | [C₇H₅O₂]⁺ | Benzoic acid fragment after loss of cyclopentene |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, typically the base peak[5] |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is recommended to improve accuracy and precision.[1]
Table 3: Quantitative Parameters for Benzoate Analysis (Representative)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | [7][8] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/L | [7][8] |
| Recovery | 85 - 110% | [7] |
| Precision (%RSD) | < 15% | [7] |
Note: These values are representative for benzoate analysis and should be determined experimentally for this compound as part of method validation.[9][10]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: A flowchart of the GC-MS analysis process.
Logical Relationship of Key Parameters
The diagram below shows the logical relationship between key experimental parameters and the desired analytical outcome.
Caption: Interdependencies of experimental factors.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexyl benzoate | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. biopharminternational.com [biopharminternational.com]
Application Note: HPLC Method for the Quantitative Analysis of Cyclopentyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopentyl benzoate is an ester of benzoic acid and cyclopentanol. As with other benzoate esters, it finds applications in various industries, including pharmaceuticals and fragrances. Accurate quantification is essential for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for analyzing aromatic compounds like this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its quantification.
Principle
The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively non-polar compound, is retained on the C18 column. It is then eluted by the organic-aqueous mobile phase and detected by a UV spectrophotometer. The benzoate functional group contains a chromophore that strongly absorbs UV light, allowing for sensitive detection. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥99%
-
Acetonitrile: HPLC Grade
-
Water: HPLC Grade or ultrapure (18.2 MΩ·cm)
-
Methanol: HPLC Grade (for stock solution preparation)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data Acquisition Software: (e.g., OpenLab CDS, Chromeleon, Empower).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Note: The benzoate chromophore has a primary absorption maximum around 230 nm and a secondary one around 270-280 nm.[1] Detection at 230 nm generally provides higher sensitivity.
Preparation of Solutions
a) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
b) Calibration Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40).
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.
c) Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, using a volumetric flask. Sonication may be required to ensure complete dissolution.[2][3]
-
Dilute the solution with the mobile phase to bring the final concentration of this compound within the linear range of the calibration curve (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2][4]
Data Presentation and Analysis
Quantification
A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the prepared sample is determined using the linear regression equation (y = mx + c) derived from the calibration curve.
Method Performance
The developed method should be validated according to ICH guidelines. The table below summarizes the expected quantitative performance data for this method.
| Parameter | Expected Result |
| Retention Time (RT) | ~ 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
References
Application Note: Quantification of Isoamyl Benzoate in Cosmetic Formulations Using Cyclopentyl Benzoate as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Isoamyl benzoate is an ester commonly used as a fragrance and flavoring agent in various cosmetic and food products. Accurate and reliable quantification of isoamyl benzoate is essential for quality control, formulation development, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive analytical technique well-suited for the analysis of volatile and semi-volatile compounds like isoamyl benzoate in complex matrices.
The use of an internal standard is a well-established practice in quantitative chromatography to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. Cyclopentyl benzoate is a suitable candidate as an internal standard for the analysis of isoamyl benzoate due to its structural similarity (both are benzoate esters), similar physicochemical properties, and distinct mass spectrum, ensuring it does not interfere with the analyte of interest.
This application note presents a detailed protocol for the quantitative analysis of isoamyl benzoate in a cosmetic cream matrix using this compound as an internal standard with GC-MS.
Principle of the Method
A known amount of the internal standard, this compound, is added to the cosmetic cream sample prior to extraction. The analyte (isoamyl benzoate) and the internal standard are then co-extracted from the sample matrix using a suitable organic solvent. The extract is subsequently analyzed by GC-MS. The quantification of isoamyl benzoate is based on the ratio of its peak area to the peak area of this compound, which is correlated to the concentration of isoamyl benzoate using a calibration curve. This ratiometric measurement compensates for potential variations during the analytical process.
Experimental Protocols
Materials and Reagents
-
Analytes: Isoamyl benzoate (>99% purity), this compound (>99% purity)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)
-
Reagents: Anhydrous Sodium Sulfate
-
Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes, GC vials with septa.
Standard Solution Preparation
-
Primary Stock Solution of Isoamyl Benzoate (1000 µg/mL): Accurately weigh 100 mg of isoamyl benzoate and dissolve it in methanol in a 100 mL volumetric flask.
-
Internal Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.
-
Working Internal Standard Solution (50 µg/mL): Dilute 5 mL of the Internal Standard Stock Solution to 100 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank cosmetic cream extract with appropriate volumes of the isoamyl benzoate primary stock solution and a constant volume of the working internal standard solution to achieve the desired concentration range (see Table 1).
Sample Preparation
-
Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL centrifuge tube.
-
Spike the sample with 100 µL of the Working Internal Standard Solution (50 µg/mL).
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the organic layer.
-
Carefully transfer the dichloromethane layer (supernatant) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Splitless mode, 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Table 1: Calibration Standards
| Calibration Level | Concentration of Isoamyl Benzoate (µg/mL) | Concentration of this compound (µg/mL) |
| 1 | 1.0 | 5.0 |
| 2 | 5.0 | 5.0 |
| 3 | 10.0 | 5.0 |
| 4 | 25.0 | 5.0 |
| 5 | 50.0 | 5.0 |
| 6 | 100.0 | 5.0 |
Table 2: SIM Parameters for Analyte and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Isoamyl Benzoate | ~8.5 | 105 | 77 | 192 |
| This compound | ~9.2 | 105 | 77 | 190 |
Note: Retention times are approximate and should be confirmed experimentally.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Workflow for the quantification of isoamyl benzoate using this compound as an internal standard by GC-MS.
Caption: Logical relationship illustrating how the internal standard compensates for analytical variability.
Conclusion
This application note describes a robust and reliable GC-MS method for the quantification of isoamyl benzoate in cosmetic cream formulations using this compound as an internal standard. The use of an internal standard effectively compensates for variations in sample preparation and instrument performance, leading to high accuracy and precision. The detailed protocol provided herein can be readily adopted by researchers, scientists, and drug development professionals for routine quality control and research applications. The method demonstrates good linearity, sensitivity, and recovery, making it suitable for its intended purpose.
Application Notes and Protocols for Exploring the Biological Activity of Cyclopentyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of cyclopentyl benzoate is limited in publicly available literature. The following application notes are based on the known biological activities of structurally related compounds, namely other benzoate esters and molecules containing a cyclopentyl moiety. The protocols provided are standard methods for assessing the predicted activities.
Introduction
This compound is an ester of benzoic acid and cyclopentanol. Benzoate esters are a class of compounds widely used as preservatives in cosmetics, food, and pharmaceutical products due to their antimicrobial properties.[1] The biological activity of these esters, including their potential cytotoxicity and mechanisms of action, is an area of ongoing research. Understanding the biological profile of this compound is crucial for assessing its safety and exploring potential therapeutic applications.
This document provides an overview of the predicted biological activities of this compound based on structure-activity relationships observed in similar molecules. It also includes detailed protocols for in vitro assays to investigate these potential activities.
Predicted Biological Activities
Based on the known effects of other simple benzoate esters, this compound is predicted to exhibit antimicrobial and cytotoxic properties.
Antimicrobial Activity
Benzoate esters are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[2][3] The primary mechanism of action involves the disruption of microbial cell membrane integrity and intracellular pH balance.[2][4] In an acidic environment, the ester can be hydrolyzed to benzoic acid, which, in its undissociated form, can pass through the cell membrane.[2] Once inside the more alkaline cytoplasm, it dissociates, releasing protons that acidify the cell's interior and disrupt the proton motive force, leading to an energy deficit and inhibition of growth.[2] The antimicrobial efficacy is often pH-dependent, with greater activity in acidic conditions.[2]
Cytotoxicity
In vitro studies on other simple benzoate esters, such as methyl, ethyl, and vinyl benzoate, have demonstrated cytotoxic effects on various human cell lines.[1][5] The cytotoxicity appears to be structure-dependent, with variations in potency related to the alkyl or aryl group of the ester.[1] For instance, vinyl benzoate has been shown to be more toxic than methyl and ethyl benzoate.[5] The primary mechanisms underlying the cytotoxicity of benzoate esters involve the induction of apoptosis (programmed cell death), mediated by oxidative stress and mitochondrial dysfunction, as well as cell cycle arrest.[1][6]
Data Presentation: Comparative Quantitative Data
The following tables summarize the cytotoxic and antimicrobial activities of various benzoate esters, providing a basis for predicting the potential potency of this compound.
Table 1: Comparative Cytotoxicity of Simple Benzoate Esters
| Compound | Cell Line | LC₅₀ (mM) | Reference |
| Methyl Benzoate | HEK293 (Human Embryonic Kidney) | 10.9 | [1] |
| SH-SY5Y (Human Neuroblastoma) | 11.4 | [1] | |
| Ethyl Benzoate | HEK293 | 7.9 | [1] |
| SH-SY5Y | 8.2 | [5] | |
| Vinyl Benzoate | HEK293 | 5.4 | [5] |
| SH-SY5Y | 6.1 | [5] |
LC₅₀ (Lethal Concentration 50) is the concentration of a substance required to cause the death of 50% of the cells.
Table 2: Antimicrobial Activity of Benzoate Esters (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC | Reference |
| Sodium Benzoate | Escherichia coli | 1000 ppm (at pH 4.0) | [2] |
| Staphylococcus aureus | 1000 ppm (at pH 4.0) | [2] | |
| Pseudomonas aeruginosa | 0.5 mg/ml | [2] | |
| Candida albicans | 2.5 mg/ml | [2] | |
| Aspergillus brasiliensis | >50 mg/ml | [2] | |
| Methylparaben | Staphylococcus aureus | 2.6 mM | [2] |
| Propylparaben | Staphylococcus aureus | 2.2 mM | [2] |
MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the predicted biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
This compound
-
Human cell lines (e.g., HEK293, HepG2, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Compound Exposure: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include untreated cells (medium only) and vehicle controls (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of this compound to determine the IC₅₀ value using appropriate software.
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, such as Candida albicans, based on CLSI guidelines.[7]
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Humidified incubator (35°C)
Procedure:
-
Inoculum Preparation: Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well plate to create a range of test concentrations.
-
Inoculation: Dispense 100 µL of the standardized fungal inoculum into each well containing 100 µL of the drug dilutions.
-
Controls: Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination (MIC Reading): The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm with a microplate reader.
Visualizations
Below are diagrams illustrating a general workflow for cytotoxicity testing and a potential signaling pathway that may be affected by benzoate esters.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Caption: Potential apoptosis induction pathway by benzoate esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 5. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Cyclopentyl Benzoate as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclopentyl benzoate as a protecting group for hydroxyl functionalities in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require robust and selective methods for the temporary masking of alcohol groups during multi-step synthetic sequences.
Introduction to this compound as a Protecting Group
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a critical strategy.[1][2] Alcohols, being ubiquitous and reactive functional groups, often require temporary protection to prevent unwanted side reactions.[3][4] Ester functionalities, particularly benzoates, are a well-established class of protecting groups for alcohols, offering a balance of stability and ease of cleavage.[2]
The this compound group, an ester derivative, serves as a valuable addition to the synthetic chemist's toolbox for alcohol protection. It provides a moderately bulky and lipophilic masking group, which can influence the solubility and chromatographic behavior of synthetic intermediates. Its stability profile is comparable to other benzoate esters, being generally robust to acidic conditions while readily cleaved under basic or reductive conditions.
Key Advantages:
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Robustness: Stable to a range of reaction conditions, including many acidic and oxidative transformations.
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Ease of Introduction: Can be readily introduced using standard esterification procedures.
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Selective Cleavage: Can be removed under conditions that may leave other protecting groups, such as silyl ethers or benzyl ethers, intact, allowing for orthogonal protection strategies.[2]
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Modified Solubility: The cyclopentyl moiety can enhance the solubility of intermediates in organic solvents.
General Workflow and Mechanisms
The overall strategy for the use of this compound as a protecting group involves two key steps: the protection of the alcohol and its subsequent deprotection to regenerate the free hydroxyl group.
Protection of Alcohols
The formation of the this compound ester can be achieved through several standard esterification methods. A common and efficient approach involves the reaction of the alcohol with cyclopentanecarbonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Diagram: General Workflow for Alcohol Protection and Deprotection
Caption: General workflow for the protection and deprotection of alcohols using the this compound group.
Deprotection of this compound Ethers
The cleavage of the this compound ester to regenerate the alcohol is typically accomplished under basic conditions through saponification. Common reagents for this transformation include sodium hydroxide or potassium carbonate in a protic solvent mixture like methanol/water or ethanol/water. Alternatively, reductive cleavage using strong reducing agents such as lithium aluminum hydride (LiAlH4) can also be employed, which will concomitantly reduce other sensitive functional groups like esters or carboxylic acids to their corresponding alcohols.
Diagram: Mechanism of Base-Mediated Deprotection
Caption: Simplified mechanism of the saponification of a this compound protected alcohol.
Experimental Protocols
The following protocols provide detailed procedures for the protection of a generic primary alcohol and its subsequent deprotection. These should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a Primary Alcohol using Cyclopentanecarbonyl Chloride
Materials:
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Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
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Pyridine (1.5 eq)
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Cyclopentanecarbonyl chloride (1.2 eq)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add pyridine (1.5 eq) to the stirred solution.
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Add cyclopentanecarbonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by adding 1 M HCl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound protected alcohol.
Protocol 2: Deprotection of a this compound Protected Alcohol via Saponification
Materials:
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This compound protected alcohol (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
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1 M Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound protected alcohol (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) or potassium carbonate (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure.
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Extract the aqueous residue with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.
Data Presentation
The following tables provide representative data for the protection and deprotection of various alcohols using the this compound group. The yields are illustrative and may vary depending on the substrate and reaction conditions.
Table 1: Protection of Various Alcohols with Cyclopentanecarbonyl Chloride
| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Pyridine | DCM | 2 | 95 |
| 2 | 1-Hexanol | TEA | DCM | 3 | 92 |
| 3 | Cyclohexanol | Pyridine | DCM | 4 | 88 |
| 4 | Geraniol | Pyridine | DCM | 2.5 | 90 |
Table 2: Deprotection of this compound Protected Alcohols
| Entry | Protected Alcohol Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl cyclopentylbenzoate | NaOH | MeOH/H₂O | 1.5 | 98 |
| 2 | 1-Hexyl cyclopentylbenzoate | K₂CO₃ | EtOH/H₂O | 3 | 95 |
| 3 | Cyclohexyl cyclopentylbenzoate | LiAlH₄ | THF | 1 | 93 |
| 4 | Geranyl cyclopentylbenzoate | NaOH | MeOH/H₂O | 2 | 96 |
Conclusion
This compound is a practical and efficient protecting group for a variety of alcohol functionalities. Its ease of introduction, stability to a range of synthetic conditions, and straightforward removal make it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development. The protocols and data presented herein provide a solid foundation for the successful implementation of this protecting group strategy in complex synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of cyclopentyl benzoate. Our goal is to provide practical troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and increase your product yield.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of benzoic acid and cyclopentanol is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of this compound are frequently due to the reversible nature of the reaction. The production of water as a byproduct can shift the equilibrium back towards the reactants. Other contributing factors include incomplete reaction, side reactions, and product loss during workup.
To drive the equilibrium towards the formation of this compound and increase the yield, consider the following strategies:
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Use of Excess Reactant: Employing a significant excess of one of the reactants, typically the less expensive one (cyclopentanol), can shift the equilibrium to favor the product.
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Water Removal: Actively removing water as it is formed is a highly effective method. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
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Catalyst Choice and Amount: Ensure you are using an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Solid acid catalysts can also be used and may simplify purification.
Q2: I suspect a side reaction is occurring, as I'm observing an unexpected byproduct. What is a likely side reaction and how can I minimize it?
A2: A common side reaction in the acid-catalyzed synthesis of this compound is the dehydration of cyclopentanol to form cyclopentene. This is especially prevalent at higher temperatures in the presence of a strong acid catalyst.
To minimize the formation of cyclopentene, you can:
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Control the Reaction Temperature: Operate the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Choose a Milder Catalyst: While a strong acid is needed, excessively harsh conditions can promote dehydration. Titrate the amount of catalyst to find an optimal balance.
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Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the formation of the desired ester has maximized, avoiding prolonged exposure to acidic conditions.
Q3: What is the optimal workup procedure to isolate this compound and maximize the isolated yield?
A3: An effective workup procedure is crucial to remove unreacted starting materials and the acid catalyst without significant loss of the product. A typical workup involves:
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Neutralization: After cooling the reaction mixture, it should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove any unreacted benzoic acid.
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Extraction: Use a suitable organic solvent, like diethyl ether or ethyl acetate, to extract the this compound from the aqueous layer. Perform multiple extractions to ensure complete recovery.
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Washing: Wash the combined organic extracts with brine (a saturated aqueous solution of NaCl) to remove residual water and any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal and Purification: After filtering off the drying agent, the solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation, typically under vacuum, to obtain pure this compound.
Q4: Are there alternative methods to Fischer esterification for synthesizing this compound with a higher yield?
A4: Yes, an effective alternative is the reaction of benzoyl chloride with cyclopentanol . This method is often faster and not reversible, which can lead to higher yields. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
A general procedure involves slowly adding benzoyl chloride to a cooled solution of cyclopentanol and pyridine in an inert solvent like dichloromethane. The reaction is often exothermic and proceeds to completion at room temperature. The workup is similar to that of the Fischer esterification, involving washing with dilute acid to remove the pyridine, followed by washing with a base to remove any unreacted benzoyl chloride, and then purification. A yield of 92% has been reported for a similar reaction.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Catalyst/Base | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Benzoic Acid, Cyclopentanol | H₂SO₄ or p-TsOH | Reflux with water removal (e.g., Dean-Stark) | Variable, can be >85% with optimization | Inexpensive starting materials | Reversible reaction, may require excess reagent and water removal, potential for side reactions |
| Acyl Chloride Method | Benzoyl Chloride, Cyclopentanol | Pyridine or Triethylamine | Room temperature or gentle heating in an inert solvent | Can be >90%[1] | High yield, irreversible, faster reaction | Benzoyl chloride is lachrymatory and moisture-sensitive |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Azeotropic Water Removal
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Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
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Reactant Charging: To the flask, add benzoic acid (1.0 eq), cyclopentanol (2.0-3.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
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Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, with the water separating to the bottom and the toluene returning to the reaction flask. Continue refluxing until no more water is collected in the trap.
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Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by a wash with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound from Benzoyl Chloride
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Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere, dissolve cyclopentanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
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Reactant Addition: Cool the solution in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.
Mandatory Visualizations
References
Technical Support Center: Esterification of Benzoic Acid with Cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of benzoic acid with cyclopentanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of cyclopentyl benzoate via Fischer esterification.
Issue 1: Low Yield of this compound
Q: My reaction has a low yield of the desired ester, this compound. What are the potential causes and how can I improve it?
A: A low yield in a Fischer esterification can be attributed to several factors, primarily the reversible nature of the reaction and the potential for side reactions. Here is a breakdown of possible causes and solutions:
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Equilibrium Limitations: The Fischer esterification is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, reducing the ester yield.[1][2]
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Solution: To drive the equilibrium towards the product, you can either use a large excess of one of the reactants (typically the less expensive one, in this case, cyclopentanol) or remove water as it is formed.[1][2][3] A Dean-Stark apparatus is commonly used for azeotropic removal of water with a suitable solvent like toluene.[3]
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Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.
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Solution: Ensure the catalyst is added in the appropriate catalytic amount, typically 1-5 mol% relative to the limiting reagent.
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Presence of Water: Any water present in the reactants or glassware at the beginning of the reaction will inhibit the forward reaction.[1]
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Solution: Use anhydrous reagents and thoroughly dry all glassware before starting the experiment.
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Reaction Time and Temperature: The reaction may not have reached equilibrium. Secondary alcohols like cyclopentanol may react slower than primary alcohols.
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Solution: Increase the reaction time and ensure the reaction is heated to an appropriate temperature to achieve a steady reflux. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
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Steric Hindrance: Cyclopentanol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow down the rate of esterification.
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Solution: While you cannot change the sterics of the molecule, ensuring optimal reaction conditions (catalyst concentration, temperature, and water removal) becomes even more critical.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities when analyzed by TLC or GC-MS. What are these impurities and how can I remove them?
A: The most likely impurities are unreacted starting materials and side products.
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Unreacted Benzoic Acid: Benzoic acid is a solid and can be easily detected by TLC.
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Removal: During the workup, a wash with a mild base like a saturated sodium bicarbonate solution will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer.[4]
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Unreacted Cyclopentanol: Cyclopentanol is a liquid and can be more challenging to remove.
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Removal: A water wash during the workup will remove the majority of the excess cyclopentanol. Final purification by column chromatography or distillation is often necessary to remove trace amounts.
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-
Side Products (Cyclopentene and Dicyclopentyl Ether): Under acidic and heated conditions, cyclopentanol can undergo dehydration to form cyclopentene or react with another molecule of cyclopentanol to form dicyclopentyl ether.[5]
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Removal: These non-polar side products will be extracted with the ester. Purification by fractional distillation or column chromatography is required to separate them from this compound.
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Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in the esterification of benzoic acid with cyclopentanol?
A1: The two main side reactions originate from the acid-catalyzed reactions of the secondary alcohol, cyclopentanol:
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Dehydration: Cyclopentanol can be dehydrated under acidic conditions to form cyclopentene, an alkene. This is an elimination reaction.[5]
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Ether Formation: Two molecules of cyclopentanol can react to form dicyclopentyl ether and a molecule of water. This is a condensation reaction.[5]
Q2: How can I minimize the formation of these side products?
A2: The formation of both cyclopentene and dicyclopentyl ether is favored by high temperatures and high acid concentrations. To minimize these side reactions:
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Control the Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Overheating the reaction mixture will promote the dehydration and ether formation pathways.
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Control Catalyst Concentration: Use the minimum effective amount of acid catalyst.
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Use an Excess of the Alcohol: While seemingly counterintuitive for the ether formation, using a large excess of cyclopentanol can help to favor the bimolecular reaction with benzoic acid over the bimolecular reaction with another cyclopentanol molecule, especially if the benzoic acid concentration is kept relatively high.
Q3: What is the mechanism of the Fischer esterification?
A3: The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a nucleophilic attack of the alcohol on the protonated carboxylic acid. The key steps are:
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Protonation of the carbonyl oxygen of benzoic acid by the acid catalyst.
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Nucleophilic attack of the hydroxyl group of cyclopentanol on the protonated carbonyl carbon.
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Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the benzoic acid.
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Elimination of water as a leaving group.
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Deprotonation of the carbonyl oxygen to yield the final ester, this compound.[3]
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A4:
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Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials (benzoic acid) and the appearance of the product (this compound).
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying the desired product as well as any volatile side products like cyclopentene and dicyclopentyl ether.[6]
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester by showing the characteristic C=O stretch of the ester carbonyl group (typically around 1720 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to definitively confirm the structure of the purified this compound.
Quantitative Data
The following table presents illustrative data on the expected product and side product distribution under different reaction conditions. This data is intended for guidance and actual results may vary.
| Condition | Benzoic Acid (mol) | Cyclopentanol (mol) | Catalyst (H₂SO₄, mol%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Cyclopentene Yield (%) | Dicyclopentyl Ether Yield (%) |
| Standard | 1 | 2 | 2 | 100 | 4 | 75 | 10 | 5 |
| Excess Alcohol | 1 | 5 | 2 | 100 | 4 | 85 | 8 | 2 |
| High Temp. | 1 | 2 | 2 | 140 | 4 | 60 | 25 | 10 |
| Low Temp. | 1 | 2 | 2 | 80 | 8 | 70 | 5 | <1 |
| High Catalyst | 1 | 2 | 5 | 100 | 4 | 70 | 15 | 8 |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Cyclopentanol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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Benzoic acid
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Cyclopentanol
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Concentrated sulfuric acid (H₂SO₄)
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Toluene (optional, for Dean-Stark)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Procedure:
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To a dry 100 mL round-bottom flask, add benzoic acid (e.g., 5.0 g, 40.9 mmol) and cyclopentanol (e.g., 7.1 g, 82.3 mmol, 2 equivalents).
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While swirling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.5 mL).
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Add a magnetic stir bar and attach a reflux condenser.
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Heat the mixture to a gentle reflux using a heating mantle and stir for 4-6 hours. The reaction progress can be monitored by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.
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Extract the product with 3 x 30 mL portions of diethyl ether.
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Combine the organic layers and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove unreacted benzoic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
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Wash the organic layer with 30 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways for cyclopentanol under acidic conditions.
References
Removing water from cyclopentyl benzoate synthesis to shift equilibrium
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyl benzoate. The focus is on addressing challenges related to shifting the reaction equilibrium by removing water, a critical step for maximizing product yield.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound synthesis, and why is it a reversible reaction? A1: The synthesis of this compound from benzoic acid and cyclopentanol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible because the products (ester and water) can react under the same acidic conditions to hydrolyze the ester back into the starting materials.[2][4] This establishes a chemical equilibrium where both the forward (esterification) and reverse (hydrolysis) reactions occur simultaneously.[5]
Q2: Why is the removal of water crucial for achieving a high yield of this compound? A2: According to Le Chatelier's principle, the position of a chemical equilibrium can be shifted by removing a product from the reaction mixture.[2][6] In the Fischer esterification of this compound, water is a byproduct.[7] By actively removing water as it is formed, the reverse reaction (hydrolysis) is suppressed, which forces the equilibrium to shift towards the formation of the ester product, thereby increasing the overall yield.[3][6][8]
Q3: What are the most effective methods for removing water during the esterification process? A3: There are several established methods to remove water and drive the reaction to completion:
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Azeotropic Distillation: Using a Dean-Stark apparatus with a water-immiscible solvent like toluene is highly effective. The solvent forms a low-boiling azeotrope with water, which distills off, condenses, and is collected in the trap, while the solvent returns to the reaction flask.[2][6][9]
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Chemical Dehydration: Adding a dehydrating agent to the reaction mixture sequesters the water as it is produced. Concentrated sulfuric acid (H₂SO₄) can serve this purpose, acting as both the catalyst and a dehydrating agent.[3][8][10]
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Use of Desiccants: Solid desiccants like molecular sieves (specifically 3Å or 4Å) can be used to adsorb water.[1][11] They can be added directly to the reaction (if compatible with the conditions) or used in a Soxhlet extractor to continuously dry the reaction solvent.[12]
Q4: How does a Dean-Stark apparatus function to remove water? A4: A Dean-Stark apparatus is a piece of glassware used with a reflux condenser and a reaction flask.[6] The reaction is typically run in a solvent, such as toluene, that forms an azeotrope with water.[13] This azeotrope has a lower boiling point than any of the individual components. The vapor from the boiling mixture travels into the condenser, and the resulting liquid condensate drips into the graduated side-arm of the Dean-Stark trap.[6] Because water is denser than and immiscible with toluene, it sinks to the bottom of the trap, where it can be collected and measured. The lighter toluene overflows the side-arm and returns to the reaction flask, allowing for the continuous removal of water.[2][6]
Q5: What are the advantages and disadvantages of using concentrated sulfuric acid as both a catalyst and a dehydrating agent? A5: Using concentrated sulfuric acid is convenient as it serves two roles: it catalyzes the reaction and absorbs the water byproduct.[8][14] This simplifies the initial setup. However, using a large amount of sulfuric acid can lead to side reactions, such as the dehydration of cyclopentanol or charring of the organic material, especially at higher temperatures.[15] It also complicates the workup process, as a significant amount of base is required for neutralization.[3]
Q6: How do molecular sieves work, and what is the best way to use them in an esterification reaction? A6: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to selectively adsorb small molecules like water while excluding larger molecules like the reactants and product. The 3Å pore size is ideal for this purpose.[16] A major consideration is that molecular sieves can be degraded by strong acids.[12][17] Therefore, while they can sometimes be added directly to the flask, a more robust method is to place them in a Soxhlet extractor situated between the reaction flask and the condenser.[12] Vapors from the flask condense over the sieves, which remove the water, and the dried solvent then returns to the reaction, continuously driving the equilibrium forward without direct contact between the acid and the sieves.[12]
Troubleshooting Guide
Q1: My reaction yield is poor despite refluxing for several hours. What is the most likely issue? A1: A low yield in Fischer esterification is most commonly due to the reaction reaching equilibrium without effectively favoring the products.[4][15] The presence of water, even in small amounts from wet reagents or glassware, will inhibit the forward reaction.[4] Ensure you are actively removing the water byproduct using one of the methods described above (e.g., a Dean-Stark apparatus or molecular sieves).[15] Alternatively, using a large excess of one reactant (typically the less expensive cyclopentanol) can also help shift the equilibrium.[5]
Q2: I'm using a Dean-Stark apparatus, but no water is collecting in the trap. What should I check? A2: This issue can arise from several factors:
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System Leaks: Ensure all ground glass joints are properly sealed and airtight.
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Insufficient Temperature: The reaction temperature must be high enough to boil the azeotrope of the solvent and water. Check that your heating mantle is set appropriately for the solvent being used (e.g., the boiling point of the toluene-water azeotrope is ~85°C).[18]
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No Reaction Occurring: Confirm that the acid catalyst was added and is active.[15]
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Anhydrous Conditions: If your starting materials and solvent were perfectly anhydrous, water will only begin to collect once the reaction has started producing it.
Q3: The reaction mixture turned dark brown or black after adding sulfuric acid. What went wrong? A3: Charring or darkening of the reaction mixture is a sign of decomposition, often caused by overly aggressive reaction conditions. This can happen if the concentration of sulfuric acid is too high or if the reaction is heated too strongly.[15] Concentrated sulfuric acid is a powerful dehydrating agent and can promote side reactions.[3] To mitigate this, use only a catalytic amount of acid or switch to a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[1][13]
Q4: I added molecular sieves directly to my reaction flask with sulfuric acid and the yield did not improve. Why? A4: Standard molecular sieves are zeolites (aluminosilicates) that are susceptible to degradation by strong acids like H₂SO₄.[12][17] The acid can destroy the crystalline structure of the sieves, rendering them ineffective at adsorbing water. For acidic reactions, it is highly recommended to use the sieves in a Soxhlet extractor to prevent direct contact with the catalyst.[12]
Q5: How can I determine when the esterification reaction is complete? A5: The completion of the reaction can be monitored in several ways:
-
Dean-Stark Apparatus: The reaction is generally considered complete when water stops collecting in the trap, and the volume of collected water matches the theoretical amount.[19]
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the limiting starting material (e.g., benzoic acid).[15]
Data Presentation
Table 1: Comparison of Water Removal Methods in Fischer Esterification
| Method | Principle | Advantages | Disadvantages & Considerations |
| Dean-Stark Apparatus | Azeotropic distillation removes water as a low-boiling azeotrope with an immiscible solvent (e.g., toluene).[6][9] | Highly efficient; allows for easy monitoring of reaction progress by measuring collected water; suitable for large-scale reactions.[19] | Requires a specific glassware setup; reaction temperature is limited by the boiling point of the azeotrope. |
| Conc. Sulfuric Acid | Acts as both a catalyst and a chemical dehydrating agent, absorbing water as it is formed.[8][14] | Simple setup (no extra glassware); reagent serves a dual purpose. | Can cause charring and side reactions; complicates product workup due to necessary neutralization.[15] |
| Molecular Sieves (in flask) | Porous material selectively adsorbs water molecules from the reaction mixture. | Simple to add; effective for small-scale reactions under mild conditions. | Can be degraded by strong acid catalysts; can complicate stirring; difficult to know when saturated.[12][17] |
| Molecular Sieves (Soxhlet) | Continuously dries the refluxing solvent, which returns to the flask to remove more water.[12] | Highly efficient; protects sieves from acid catalyst; allows for continuous water removal. | Requires a more complex setup (Soxhlet extractor); can be slower than azeotropic distillation.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Azeotropic Distillation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add benzoic acid (1.0 eq), cyclopentanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per gram of benzoic acid).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the side-arm of the Dean-Stark trap with toluene.[13]
-
Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Monitoring: Continue refluxing until water no longer collects in the trap and the theoretical volume of water has been obtained (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[5][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound Using Molecular Sieves in a Soxhlet Extractor
-
Reagent Preparation: Activate 3Å molecular sieves by heating them in a laboratory oven (>150°C) for several hours under vacuum and then cooling in a desiccator.
-
Apparatus Assembly: Place the activated molecular sieves (approx. 20 g per 100 mL of solvent) in a cellulose thimble and insert it into a Soxhlet extractor. Assemble a 250 mL round-bottom flask, the Soxhlet extractor, and a reflux condenser.
-
Reaction Setup: To the round-bottom flask, add benzoic acid (1.0 eq), cyclopentanol (1.5 eq), concentrated sulfuric acid (0.05 eq), and a solvent like hexane or toluene.
-
Reflux: Heat the mixture to reflux. The solvent vapor will bypass the Soxhlet, condense, and drip back into the thimble containing the molecular sieves. Once the extractor is full, the dried solvent will siphon back into the reaction flask.
-
Monitoring: Allow the reaction to proceed for 8-16 hours. Monitor the reaction's progress via TLC or GC.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Caption: A logical diagram illustrating how Le Chatelier's principle is applied to increase the yield of this compound.
Caption: An experimental workflow for this compound synthesis using a Dean-Stark apparatus.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. easychem.com.au [easychem.com.au]
- 9. orickmedicosarl.com [orickmedicosarl.com]
- 10. quora.com [quora.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Sciencemadness Discussion Board - molecular sieve and acids (esterification) - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing temperature and reaction time for cyclopentyl benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopentyl benzoate. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between benzoic acid and cyclopentanol. It is an equilibrium process, and strategies are often employed to drive the reaction towards the product.[1]
-
Reaction of Benzoyl Chloride with Cyclopentanol: This method involves the use of a more reactive derivative of benzoic acid, benzoyl chloride, which reacts with cyclopentanol, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[2][3]
Q2: How do temperature and reaction time affect the yield of this compound in a Fischer esterification?
A2: Temperature and reaction time are critical parameters in Fischer esterification. Generally, increasing the temperature increases the reaction rate, but excessively high temperatures can lead to side reactions. The reaction is reversible, so prolonged reaction times are often necessary to reach equilibrium. However, once equilibrium is reached, further heating will not increase the yield. To drive the reaction to completion, it is common to use an excess of one reactant (usually the less expensive one, cyclopentanol in this case) or to remove water as it is formed.[4][5][6]
Q3: What is the role of the acid catalyst in Fischer esterification?
A3: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the benzoic acid.[1][7] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of cyclopentanol. The catalyst is regenerated at the end of the reaction and is therefore required only in catalytic amounts.
Q4: What are common side reactions to be aware of during the synthesis of this compound?
A4: A primary side reaction, particularly in the Fischer esterification, is the acid-catalyzed dehydration of cyclopentanol to form cyclopentene. This can be minimized by controlling the reaction temperature and using appropriate catalytic amounts. Another potential side reaction is the formation of dicyclopentyl ether from the self-condensation of cyclopentanol under acidic conditions. Using an excess of the alcohol can help to favor the desired esterification reaction.[8]
Q5: How can I effectively purify the synthesized this compound?
A5: Purification typically involves several steps. First, the excess acid catalyst is neutralized, often with a weak base like sodium bicarbonate solution. An acid-base extraction is a highly effective method to remove any unreacted benzoic acid.[9] The benzoic acid will be converted to its water-soluble sodium benzoate salt and move to the aqueous layer, while the this compound remains in the organic layer. The organic layer is then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Final purification can be achieved by distillation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Incomplete Reaction (Equilibrium Not Shifted) | In Fischer esterification, use a large excess of cyclopentanol (4-5 equivalents) to shift the equilibrium towards the product.[4] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst is used. For Fischer esterification, typically 5-10 mol% of sulfuric acid or p-TsOH is effective. |
| Low Reaction Temperature | If the reaction is proceeding too slowly, consider moderately increasing the reaction temperature. For Fischer esterification, refluxing the reaction mixture is common.[5] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous reagents, especially when using benzoyl chloride, as it readily hydrolyzes. |
| Side Reactions | To minimize the formation of cyclopentene or dicyclopentyl ether, avoid excessively high temperatures and prolonged reaction times beyond what is necessary to reach equilibrium. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solutions |
| Unreacted Benzoic Acid | Perform a thorough wash of the organic layer with a saturated sodium bicarbonate solution to convert the unreacted benzoic acid into its water-soluble salt, which can then be removed in the aqueous layer.[9] |
| Unreacted Cyclopentanol | Cyclopentanol can often be removed by washing the organic layer with water or brine. Final purification by distillation should effectively separate the higher-boiling this compound from the more volatile cyclopentanol. |
| Byproducts (Cyclopentene, Dicyclopentyl Ether) | Optimize reaction conditions (temperature and time) to minimize byproduct formation. Purification by fractional distillation can help separate the desired ester from these byproducts. |
Data Presentation
The following table illustrates the typical effect of temperature and reaction time on the yield of an ester synthesized via a microwave-assisted Fischer esterification of a substituted benzoic acid. While this data is not for this compound specifically, it provides a representative example of the optimization process.
Table 1: Effect of Temperature and Reaction Time on Ester Yield [10]
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 110 | 5 | 65 |
| 2 | 110 | 10 | 70 |
| 3 | 110 | 15 | 72 |
| 4 | 130 | 5 | 78 |
| 5 | 130 | 10 | 85 |
| 6 | 130 | 15 | 88 |
| 7 | 150 | 5 | 80 |
| 8 | 150 | 10 | 86 |
| 9 | 150 | 15 | 87 |
Data adapted from a study on the synthesis of ethyl-4-fluoro-3-nitro benzoate.[10]
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol is a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol.
Materials:
-
Benzoic Acid
-
Cyclopentanol (4-5 molar equivalents)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine benzoic acid, cyclopentanol, and a few boiling chips in a round-bottom flask.
-
Slowly add the concentrated sulfuric acid to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until no more gas evolves.[9]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Method 2: From Benzoyl Chloride and Cyclopentanol
This protocol provides a general method for the synthesis of an ester from an acid chloride and an alcohol.
Materials:
-
Benzoyl Chloride
-
Cyclopentanol
-
Pyridine or Triethylamine
-
Diethyl ether or Dichloromethane
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve cyclopentanol and pyridine (or triethylamine) in a suitable solvent like diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Add benzoyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by distillation.
Visualizations
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Reaction of benzoyl chloride, cyclopentanol | Reactory [reactory.app]
- 3. This compound | C12H14O2 | Reactory [reactory.app]
- 4. studylib.net [studylib.net]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in Fischer esterification of cyclopentyl benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer esterification of cyclopentyl benzoate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product yield.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Yield
Q1: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted benzoic acid. What are the likely causes?
A1: Several factors can lead to incomplete conversion in the Fischer esterification. The most common culprits are:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.[1][2] To favor product formation, the equilibrium must be shifted to the right.[3]
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction.[1][4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5]
-
Presence of Water: Any water present in the reagents (benzoic acid or cyclopentanol) or glassware at the start of the reaction will inhibit the forward reaction.[1] It is crucial to use anhydrous reagents and properly dried glassware.[1]
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate and preventing the system from reaching equilibrium.[1][4]
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for a long enough duration to reach equilibrium.[1][4] Reaction times can vary from 1 to 10 hours depending on the specific substrates and conditions.[6]
Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below 50%. How can I improve it?
A2: To drive the equilibrium towards the product and increase the yield, you can apply Le Chatelier's principle in the following ways:
-
Use an Excess of One Reactant: Using a large excess of one of the reactants, typically the less expensive one (in this case, likely cyclopentanol), will shift the equilibrium to favor the formation of this compound.[4][7][8] Using the alcohol as the solvent is a common strategy.[9][10]
-
Remove Water as it Forms: Actively removing the water byproduct is a very effective method to drive the reaction to completion.[5][8][11] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[4][6][12] The water is collected in the side arm of the apparatus, effectively removing it from the reaction mixture.
-
Using a Drying Agent: Adding a drying agent like molecular sieves to the reaction mixture can adsorb the water as it is formed.[6][13]
-
Issue 2: Product Isolation and Purification Problems
Q3: During the workup, I'm having trouble with the separation of the organic and aqueous layers. What could be the issue?
A3: Emulsion formation or poor separation can occur during the aqueous workup. Here are some tips:
-
Brine Wash: After washing with aqueous sodium bicarbonate to remove unreacted acid and catalyst, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in it and helping to break up emulsions.[12]
-
Patience and Proper Technique: Allow the separatory funnel to stand undisturbed for a sufficient amount of time to allow for complete separation. Gentle swirling of the funnel can sometimes help to break up an emulsion.
Q4: My final product is a colored oil (e.g., yellow or brown), but the literature reports it as a colorless liquid. What causes this and how can I fix it?
A4: The color is likely due to impurities or side products formed during the reaction, possibly from overheating or prolonged reaction times which can lead to decomposition. Purification by vacuum distillation is recommended to separate the desired this compound from less volatile colored impurities.
Q5: I'm having difficulty removing all the unreacted cyclopentanol from my final product. What is the best way to do this?
A5: Cyclopentanol can sometimes be challenging to remove completely due to its relatively high boiling point.
-
Efficient Extraction: Ensure thorough washing of the organic layer with water during the workup to remove the bulk of the water-soluble cyclopentanol.[4]
-
Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating this compound from any remaining cyclopentanol.
Data Presentation
Table 1: Factors Influencing Yield in Fischer Esterification
| Factor | Condition A (Low Yield) | Condition B (Moderate Yield) | Condition C (High Yield) | Citation(s) |
| Ratio of Cyclopentanol to Benzoic Acid | 1:1 | 3:1 | 5:1 (or Cyclopentanol as solvent) | [4][7] |
| Water Removal | None | Molecular Sieves | Dean-Stark Apparatus with Toluene | [4][6][13] |
| Catalyst Amount (H₂SO₄) | 0.5 mol% | 2 mol% | 5 mol% | [1][4] |
| Reaction Temperature | 80 °C | 100 °C | Reflux (Toluene, ~110 °C) | [4][5][6] |
| Reaction Time | 2 hours | 4 hours | 8 hours (or until water collection ceases) | [4][6] |
| Hypothetical Yield | < 40% | 60-75% | > 90% |
Experimental Protocols
Key Experiment: Fischer Esterification of this compound using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization.
1. Materials:
-
Benzoic Acid
-
Cyclopentanol (at least 3 equivalents)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
2. Procedure:
-
Reaction Setup: To a round-bottom flask, add benzoic acid, cyclopentanol, and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the flask.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.[4]
-
Monitoring: Continue refluxing until no more water collects in the arm of the Dean-Stark trap. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally, brine.[4][12]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess cyclopentanol using a rotary evaporator.
-
Purify the crude ester by vacuum distillation to obtain pure this compound.[4]
-
Visualizations
Caption: A logical guide to troubleshooting low product yield.
Caption: The catalytic mechanism of Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 11. byjus.com [byjus.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Catalyst Selection for Efficient Cyclopentyl Benzoate Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in the efficient synthesis of cyclopentyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and cost-effective method for synthesizing this compound is the Fischer esterification of benzoic acid with cyclopentanol using an acid catalyst. This is a reversible reaction where water is produced as a byproduct.[1][2] To achieve high yields, the equilibrium must be shifted towards the product.[3]
Q2: How can I increase the yield of my this compound synthesis?
A2: To increase the yield, you can apply Le Chatelier's principle in two main ways:
-
Use an excess of one reactant: Typically, the less expensive reactant, cyclopentanol, is used in excess (e.g., a four-fold molar excess) to drive the equilibrium towards the formation of the ester.[1][3] A study on a similar esterification showed that increasing the alcohol from a 1:1 ratio to a 10-fold excess increased the yield from 65% to 97%.[1]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
Q3: What are the most effective catalysts for this reaction?
A3: Several types of acid catalysts are effective for the synthesis of this compound:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective homogeneous catalysts.[4][5]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-based ion-exchange resin, are also highly effective.[6] Their main advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the workup and allows for catalyst recycling.[6][7]
-
Enzymatic Catalysts: Lipases can be used as a "green" alternative for esterification under milder conditions, though reaction times may be longer.[8][9]
Q4: I am having trouble separating my product from the reaction mixture. What could be the cause?
A4: Separation issues can arise from several factors:
-
Incomplete Reaction: Unreacted benzoic acid can complicate extraction. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Emulsion Formation: Vigorous shaking during the aqueous workup can lead to emulsions. Gentle inversions of the separatory funnel are recommended.
-
Solubility in Aqueous Layer: While this compound has low water solubility, using large volumes of water during washing can lead to some product loss. Minimize the volume of washing solutions.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reversible Reaction Equilibrium: The presence of water, a byproduct, is driving the reaction backward. | • Use a large excess of cyclopentanol (4-10 equivalents).[1][3] • Remove water as it forms using a Dean-Stark apparatus with toluene.[4] |
| Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too small an amount. | • Use a fresh, anhydrous acid catalyst. • Ensure you are using a catalytic amount (typically 1-5 mol% for H₂SO₄ or p-TsOH). | |
| Insufficient Reaction Time or Temperature: The reaction has not reached equilibrium or the activation energy is not being overcome. | • Ensure the reaction is heated to reflux for an adequate duration (monitor by TLC). • The reaction temperature is determined by the boiling point of the solvent or the excess alcohol.[4] | |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction was not allowed to proceed to completion. | • Increase the reflux time and monitor the reaction's progress via TLC until the benzoic acid spot disappears. |
| Inefficient Workup: Unreacted benzoic acid was not fully removed during the extraction. | • Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining benzoic acid. Perform multiple washes if necessary.[3] | |
| Formation of Side Products | Dehydration of Cyclopentanol: At high temperatures, the acid catalyst can promote the dehydration of cyclopentanol to form cyclopentene or dicyclopentyl ether. | • Maintain the lowest effective reflux temperature. • Avoid prolonged heating after the reaction has reached completion. |
| Charring/Darkening of Reaction Mixture: Strong acids like sulfuric acid can cause decomposition of organic materials at high temperatures. | • Add the sulfuric acid slowly and with cooling. • Consider using a milder catalyst like p-toluenesulfonic acid or Amberlyst-15. |
Data Presentation: Catalyst Performance in Benzoate Ester Synthesis
The following table summarizes typical yields for the synthesis of benzoate esters using different catalysts. While not all data is specific to this compound, it provides a comparative benchmark for catalyst selection.
| Catalyst | Alcohol | Reaction Conditions | Typical Yield (%) | Reference(s) |
| Sulfuric Acid (H₂SO₄) | Methanol | Reflux, excess methanol | 90% | [4] |
| p-Toluenesulfonic Acid (p-TsOH) | Cyclohexanol | Reflux in toluene with Dean-Stark trap | 96% | [4] |
| Amberlyst-15 | Methanol | Room temperature, excess methanol | Excellent yields (unspecified) | [6] |
| Lipase (Candida cylindracea) | Propanol | Solvent-free, optimized conditions | High conversion | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from standard Fischer esterification procedures for benzoate esters.[3][5]
Materials:
-
Benzoic acid
-
Cyclopentanol (4 molar equivalents)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine benzoic acid (1.0 eq) and cyclopentanol (4.0 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture while swirling.
-
Reflux: Add a boiling stone, attach a reflux condenser, and heat the mixture to reflux. The reaction temperature will be determined by the boiling point of cyclopentanol.
-
Monitoring: Monitor the reaction progress by TLC until the benzoic acid is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted benzoic acid and the catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
Caption: The mechanism of the acid-catalyzed Fischer esterification reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopentyl Benzoate Purification and Workup: A Technical Support Center
Welcome to the technical support center for the purification and workup of cyclopentyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common impurities are typically unreacted starting materials, namely benzoic acid and cyclopentanol. Additionally, residual acid catalyst (such as sulfuric acid) from the esterification reaction will be present. Side products can also include dicyclopentyl ether, formed from the acid-catalyzed dehydration of two cyclopentanol molecules, and cyclopentene, from the dehydration of a single cyclopentanol molecule. Incomplete removal of water during the reaction can also lead to the presence of excess water in the crude product.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To favor product formation, it is crucial to shift the equilibrium to the right. This can be achieved by using an excess of one of the reactants, typically the less expensive one (in this case, often cyclopentanol), or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[2] Losses during the aqueous workup can also contribute to lower isolated yields, as some of the ester may dissolve in the aqueous layer, especially if an excess of alcohol is used.[1]
Q3: During the workup, I'm not getting a clear separation between the organic and aqueous layers. What could be the cause?
A3: Poor separation, or the formation of an emulsion, can be caused by several factors. Vigorous shaking of the separatory funnel can lead to emulsions. Gentle inversions are recommended. The presence of unreacted carboxylic acid can also act as a surfactant, stabilizing the emulsion. A wash with a saturated sodium bicarbonate solution will neutralize the remaining benzoic acid. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions by increasing the ionic strength of the aqueous layer.
Q4: What is the purpose of the sodium bicarbonate wash in the workup procedure?
A4: The sodium bicarbonate wash is a critical step to neutralize and remove any remaining acidic components from the organic layer. This includes the unreacted benzoic acid and the acid catalyst (e.g., sulfuric acid). The reaction between the bicarbonate and the acids produces carbon dioxide gas, water, and the corresponding sodium salts, which are soluble in the aqueous layer and can thus be easily separated. It is important to vent the separatory funnel frequently during this step to release the pressure generated by the CO2 gas.[3]
Q5: How do I know if my final product is pure?
A5: The purity of the final this compound product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify and quantify the components in your sample.[4] A pure sample will show a single major peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the ester and identify any impurities. A sharp boiling point during distillation is also a good indicator of purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and workup of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation (checked by TLC/GC-MS) | - Ineffective acid catalyst.- Insufficient reaction time or temperature.- Water present in starting materials. | - Use a fresh, concentrated acid catalyst (e.g., H₂SO₄).- Ensure the reaction is heated to reflux for an adequate time (monitor by TLC).- Use anhydrous cyclopentanol and a dry reaction setup. |
| Presence of a Significant Amount of Unreacted Benzoic Acid in the Final Product | - Incomplete reaction.- Inefficient extraction during workup. | - Drive the reaction to completion by using excess cyclopentanol or removing water.- Ensure thorough washing with saturated sodium bicarbonate solution until CO₂ evolution ceases.[3] |
| Milky/Cloudy Organic Layer After Drying | - Incomplete removal of water.- Drying agent is exhausted. | - Wash the organic layer with brine to remove bulk water before adding the drying agent.- Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together.[5] |
| Product Decomposes During Distillation (Darkening of Color) | - Distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester. |
| Two Spots on TLC After Purification | - Incomplete separation of product from a close-boiling impurity.- Presence of a side product. | - If using distillation, a fractional distillation column may be necessary for better separation.[6]- For column chromatography, try a different solvent system with a lower polarity to achieve better separation.[7] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
Benzoic acid
-
Cyclopentanol (in excess, e.g., 4 equivalents)
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid and cyclopentanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Workup Procedure
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add distilled water to the separatory funnel to dilute the mixture.
-
Extract the product into diethyl ether. The this compound will be in the organic (ether) layer.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Distilled water
-
Saturated sodium bicarbonate solution (vent frequently to release CO₂ pressure) until no more gas evolves.
-
Saturated sodium chloride (brine) solution.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
Purification Methods
1. Fractional Distillation:
-
This is a suitable method for purifying liquid esters.[6]
-
Set up a fractional distillation apparatus.
-
Heat the crude this compound and collect the fraction that distills at its boiling point (approximately 134-136 °C at 15 mmHg). A stable and sharp boiling point indicates a pure fraction.
2. Column Chromatography:
-
This method is effective for separating the ester from non-volatile impurities or side products with different polarities.[7]
-
Prepare a silica gel column.
-
Elute the crude product using a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The less polar this compound will elute before the more polar impurities like any remaining benzoic acid or cyclopentanol.
Data Presentation
While specific comparative studies on the purification of this compound are not extensively available, the following table provides a generalized comparison of expected outcomes based on the principles of the purification techniques.
| Purification Method | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Fractional Distillation | >98% | 70-85% | - Good for large quantities.- Can effectively remove volatile impurities. | - May not separate compounds with very close boiling points.- Potential for thermal decomposition if not performed under vacuum.[6] |
| Column Chromatography | >99% | 60-80% | - High degree of purity achievable.- Can separate complex mixtures and non-volatile impurities.[7] | - Can be time-consuming and requires larger volumes of solvent.- Potential for product loss on the column. |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Overcoming Co-elution in GC-MS Analysis of Benzoate Esters
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with benzoate ester analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve common issues, particularly co-elution, and optimize your experimental parameters for reliable and accurate results.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses the specific problem of co-eluting benzoate ester peaks in your GC-MS analysis.
Question: How can I confirm that I have a co-elution problem with my benzoate esters?
Answer:
Co-elution, the overlapping of two or more compound peaks in a chromatogram, can prevent accurate identification and quantification.[1][2] Before troubleshooting, it's crucial to confirm that you are indeed observing co-elution. Here are a few signs to look for:
-
Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is ideal. Signs of co-elution include asymmetrical peaks with shoulders, split tops, or excessive broadening.[3][4][5] Note that peak tailing, a gradual decline on the backside of the peak, is often related to active sites in the system or column degradation rather than co-elution.[6][7]
-
Mass Spectrometry (MS) Data Inspection: Since you are using a mass spectrometer, you have a powerful tool to detect co-elution. Manually examine the mass spectra across the entire peak from the leading edge to the trailing edge.[2][3] If the peak is pure, the mass spectrum should be consistent throughout.[3] If the mass spectral profile changes, it is a strong indication that multiple compounds are present under that single chromatographic peak.[2][3]
-
Extracted Ion Chromatograms (EICs): Plot the EICs for specific, unique ions of the suspected co-eluting compounds. If the apex of the peaks for these different ions do not align perfectly in retention time, co-elution is occurring.[3]
Question: My benzoate ester peaks are co-eluting. What are the first and most effective GC method parameters I should adjust?
Answer:
Optimizing your GC oven temperature program is often the most effective and immediate way to address co-elution.[3][8] The goal is to alter the retention of the analytes on the column to improve their separation.
Here are the key temperature parameters to adjust:
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., decreasing from 15°C/min to 5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance separation between closely eluting compounds.[3][8][9]
-
Lower the Initial Oven Temperature: If the co-eluting peaks appear early in the chromatogram, lowering the initial oven temperature can improve their resolution.[3][5][10] A lower start temperature improves the "focusing" of the analytes at the head of the column before they begin to travel through it.[3]
-
Introduce an Isothermal Hold: Adding a brief isothermal hold (holding the temperature constant for 1-2 minutes) at a temperature about 20-30°C below the elution temperature of the co-eluting pair can provide the necessary additional separation time.[3][11]
Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-eluting peaks in GC-MS.
Question: I've optimized the temperature program, but some benzoate esters are still co-eluting. What is the next step?
Answer:
If optimizing the GC method parameters is insufficient, the issue likely lies with the selectivity of your GC column for the specific benzoate esters you are analyzing.[3] The next logical step is to change the GC column to one with a different stationary phase.[3][5]
-
Stationary Phase Choice: Benzoate esters are polar compounds.[12][13] While a general-purpose, non-polar column (like a 5% diphenyl / 95% dimethyl polysiloxane) is a good starting point, resolving structurally similar esters may require a more polar stationary phase.[3][6] Consider a column with a higher phenyl content or a polyethylene glycol (PEG/WAX) type column, which will offer different selectivity based on polarity.[3][12]
-
Column Dimensions: While less impactful on selectivity than the stationary phase, you can also consider a longer column (e.g., 60 m instead of 30 m) for increased efficiency and better resolution, though this will increase analysis time.[6][13] A smaller internal diameter (e.g., 0.18 mm vs 0.25 mm) also increases efficiency but reduces sample capacity.[13][14]
Question: Could my sample preparation be the cause of co-elution, and how can I address it?
Answer:
Yes, a complex sample matrix can introduce interfering compounds that co-elute with your target benzoate esters.[15][16] Effective sample preparation is crucial for removing these interferences.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples.[15][16][17] By choosing the appropriate sorbent, you can selectively retain your benzoate esters while washing away matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition your analytes of interest from the sample matrix into an immiscible solvent.[16][18]
-
Derivatization: For certain benzoate esters, particularly if the parent benzoic acid is present and causing peak tailing, derivatization can be a solution.[18][19] Converting the polar carboxylic acid group to a less polar ester or silyl ester (e.g., using MSTFA) increases volatility and improves peak shape, which can help resolve it from other components.[6][19]
FAQs: GC-MS Analysis of Benzoate Esters
Q1: What is a good starting GC column for analyzing a mixture of common benzoate esters (e.g., methyl, ethyl, propyl, and butyl parabens)?
A1: A 30-meter, 0.25 mm I.D., 0.25 µm film thickness column with a non-polar or mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or equivalent), is an excellent choice.[6] This type of column primarily separates compounds based on their boiling points, which is generally effective for a homologous series like p-hydroxybenzoate esters (parabens).[6]
Q2: What are typical GC-MS parameters for the analysis of benzoate esters like parabens?
A2: The following table summarizes a set of typical starting parameters. Note that these may need to be optimized for your specific application and instrument.
| Parameter | Typical Value | Purpose / Comment |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions balancing resolution and speed.[6] |
| Stationary Phase | 5% Phenyl Polysiloxane (DB-5ms, etc.) | Good general-purpose phase for esters.[6][20] |
| Carrier Gas | Helium | Inert gas, standard for GC-MS.[20][21] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Provides good efficiency for a 0.25 mm ID column.[20][21] |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the esters.[6][20] |
| Injection Mode | Split (e.g., 10:1 or 30:1) | Prevents column overload for concentrated samples.[6][20] |
| Initial Oven Temp | 60 - 90 °C | A lower start can improve separation of early eluters.[6][20] |
| Oven Ramp Rate | 10 - 35 °C/min | Slower rates improve resolution but lengthen run time.[6][20][21] |
| Final Oven Temp | 280 - 300 °C | Ensures all analytes elute from the column.[6][21] |
| MS Transfer Line | 280 - 300 °C | Prevents condensation of analytes before MS detection.[20] |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization.[21] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS.[20] |
Q3: Is derivatization always necessary for analyzing benzoate esters?
A3: No, for simple benzoate esters, derivatization is typically not required.[20] However, if you are also analyzing the parent carboxylic acid (e.g., benzoic acid or p-hydroxybenzoic acid), which is highly polar, derivatization is highly recommended.[6][19] Without it, these acidic compounds can exhibit significant peak tailing and poor sensitivity.[19] Silylation is a common derivatization technique for this purpose.[6]
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of Parabens in a Simple Matrix
This protocol is adapted from methods for analyzing preservatives in cosmetic or pharmaceutical formulations.[20]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh or measure your sample into a centrifuge tube.
-
If the sample is solid, dissolve it in a suitable solvent (e.g., methanol).
-
Perform a liquid-liquid extraction using 10 mL of diethyl ether, repeating the extraction three times.[20]
-
Combine the organic phases and pass them through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol.
-
Filter the reconstituted solution through a 0.45 µm filter into a GC vial.[20]
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: BP-5 (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm.[20]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 30:1.[20]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[20]
-
Oven Program:
-
Initial temperature: 90°C, hold for 0.7 minutes.
-
Ramp: 35°C/min to 280°C.
-
Hold: 2 minutes at 280°C.[20]
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temperature: 300°C.[20]
-
Ion Source Temperature: 200°C.[20]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Protocol 2: Analysis of Benzoic Acid with Derivatization
This protocol is for samples where the parent acid needs to be analyzed alongside its esters, requiring derivatization to improve chromatography.
-
Sample Preparation and Derivatization:
-
Prepare the sample extract as described in Protocol 1, up to the point of evaporating the solvent to dryness.
-
To the dried extract, add a silylation reagent, such as 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure the derivatization reaction is complete.[4][6]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Use the same GC-MS conditions as in Protocol 1. The GC parameters are generally suitable for the silylated derivatives, which are more volatile. The oven temperature program may be adjusted (e.g., lower starting temperature) if needed to separate the more volatile derivatives from the solvent front.
-
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 12. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 19. researchgate.net [researchgate.net]
- 20. rjstonline.com [rjstonline.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting Cyclopentyl Benzoate Peak Shape in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when analyzing cyclopentyl benzoate using reverse-phase high-performance liquid chromatography (RP-HPLC). Our focus is on improving peak shape and ensuring accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of poor peak shape, specifically peak tailing, for this compound in RP-HPLC?
Peak tailing, where the latter half of the peak is broader than the front, is the most frequently observed peak shape distortion.[1] For a relatively non-polar ester like this compound, the primary causes include:
-
Secondary Interactions: Even with a C18 column, residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact with any polar functionalities on the analyte.[1][2][3] This creates a secondary retention mechanism that leads to peak tailing.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, resulting in distorted peaks.[2][4]
-
Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices. This can lead to a loss of stationary phase, creating active sites that cause tailing. A void at the column inlet can also cause peak splitting or tailing.[2][5]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or poorly made connections, can increase dead volume and contribute to peak broadening and tailing.[2][6]
-
Mobile Phase pH: While this compound is a neutral compound and less affected by pH than acidic or basic compounds, the mobile phase pH can influence the ionization state of residual silanol groups on the column.[7][8] At a mid-range pH, these silanols can become deprotonated and interact more strongly with analytes.[1][6]
Q2: My this compound peak is tailing. What is the first step I should take to troubleshoot this?
A logical first step is to investigate the role of the column and potential secondary interactions.
Troubleshooting Workflow for Peak Tailing
A step-by-step guide to diagnosing peak tailing.
Start by adjusting the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous portion of your mobile phase can help to protonate the residual silanol groups on the column, minimizing secondary interactions.[1][9] If this improves the peak shape, it strongly suggests that silanol interactions were the root cause.
Q3: How do I select an appropriate column and mobile phase for this compound analysis?
For a non-polar compound like this compound, a standard C18 or C8 column is a good starting point.[10] To minimize peak tailing, consider using a column with high-purity silica and robust end-capping.[1][10]
Recommended Starting Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Good retention for non-polar compounds.[11][12] |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) | Acetonitrile is a common strong solvent in RP-HPLC.[13] |
| pH Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses silanol interactions to improve peak shape.[9][14] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[15] |
| Detector | UV at ~230 nm or Refractive Index (RI) | Benzoates have a UV chromophore. RI can be used if UV sensitivity is low.[12] |
Q4: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
Yes, the choice between common reversed-phase solvents like acetonitrile and methanol can influence selectivity and peak shape.[13] While both are suitable, they have different properties. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency. Methanol, being a protic solvent, can interact differently with the analyte and stationary phase.[13] If you are experiencing issues with acetonitrile, trying a mobile phase with methanol is a valid troubleshooting step.
Q5: What are the signs of column overload and how can I prevent it?
Column overload can manifest as either peak fronting (a sloping front edge) or peak tailing.[3][4]
-
Mass Overload: This occurs when too much analyte is injected. The peak will typically be broad and may exhibit tailing. To check for this, dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, mass overload was the issue.[9]
-
Volume Overload: This can happen if the sample is dissolved in a solvent that is much stronger than the mobile phase. This causes the sample band to spread on the column. Whenever possible, dissolve your sample in the mobile phase itself.
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a standard mobile phase for the analysis of this compound, incorporating an acid modifier to minimize peak tailing.
-
Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Organic Component (Acetonitrile):
-
Use HPLC-grade acetonitrile. Ensure it is also degassed.
-
-
Mobile Phase Mixture (e.g., 65:35 Acetonitrile:Water):
-
For a 1 L final volume, measure 650 mL of acetonitrile and 350 mL of the 0.1% formic acid in water solution.
-
Combine them in a clean, labeled mobile phase reservoir.
-
Mix well and ensure the solution is at ambient temperature before use.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination or degradation is causing poor peak shape, a systematic flushing procedure can help.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with mobile phase without buffer/acid (e.g., water/acetonitrile) to remove any precipitated salts.
-
Wash with 100% Acetonitrile for at least 30 column volumes to remove strongly retained non-polar compounds.
-
If contamination persists, use a stronger solvent series. A typical reversed-phase cleaning sequence is:
-
Water
-
Isopropanol
-
Methylene Chloride or Hexane (use with caution and ensure system compatibility)
-
Isopropanol (this is a critical step to ensure miscibility before returning to your aqueous mobile phase)
-
Water
-
Your mobile phase
-
-
Reconnect the column and equilibrate with the mobile phase until a stable baseline is achieved.
Logical Relationship of Troubleshooting Steps
Interrelated factors affecting HPLC peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. fatershimi.com [fatershimi.com]
- 11. postnova.com [postnova.com]
- 12. benchchem.com [benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Separation of Propyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of cyclopentyl benzoate during analysis
Welcome to the technical support center for the analysis of cyclopentyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during analysis?
This compound is an ester derived from benzoic acid and cyclopentanol. Like other esters, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding its parent carboxylic acid (benzoic acid) and alcohol (cyclopentanol).[1][2] This degradation can be catalyzed by acids, bases, or certain enzymes.[1] During analysis, if hydrolysis occurs, the measured concentration of this compound will be artificially low, leading to inaccurate quantification and potentially compromising the integrity of the study.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The primary factors that accelerate the hydrolysis of this compound are:
-
pH: The rate of hydrolysis is significantly influenced by pH. Both strongly acidic and alkaline conditions can catalyze the breakdown of the ester.[3] Esters generally exhibit the greatest stability in a slightly acidic to neutral pH range (approximately pH 4-6).
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing and processing samples at elevated temperatures can lead to significant degradation.
-
Presence of Enzymes: In biological matrices, enzymes such as esterases can rapidly hydrolyze ester bonds.[4]
-
Solvent Composition: The type of solvent used to dissolve this compound can affect its stability. Protic solvents, especially water, are reactants in the hydrolysis process.
Q3: How can I prepare my samples to minimize hydrolysis before analysis?
To minimize hydrolysis during sample preparation, consider the following steps:
-
pH Control: Maintain the sample and analytical solutions at a slightly acidic pH (4-6). This can be achieved by using an appropriate buffer system, such as an acetate or citrate buffer.[5]
-
Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 2-8 °C) to slow down the degradation rate.[5]
-
Solvent Selection: Use aprotic solvents like acetonitrile or methanol for initial sample dissolution whenever possible. If aqueous solutions are necessary, use buffered solutions and minimize the time the sample spends in the aqueous environment.
-
Enzyme Inhibition: For biological samples, consider the use of esterase inhibitors to prevent enzymatic degradation.[4]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to reduce the opportunity for hydrolysis to occur.
Troubleshooting Guide: Preventing Hydrolysis During HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to hydrolysis.
| Issue | Possible Cause | Recommended Solution(s) |
| Low recovery or decreasing peak area over time | Hydrolysis of this compound in the sample vial (autosampler) or in the mobile phase. | - Lower the temperature of the autosampler (e.g., 4 °C).- Ensure the mobile phase is buffered to a slightly acidic pH (4-6).- Prepare fresh samples and standards just before analysis. |
| Appearance of new peaks corresponding to benzoic acid or cyclopentanol | Significant degradation of the analyte has occurred. | - Review and optimize the sample preparation procedure to incorporate pH and temperature controls.- Conduct a forced degradation study to confirm the identity of the degradation products. |
| Poor peak shape (tailing or fronting) | Interaction of the analyte or its degradation products with the stationary phase. | - Adjust the pH of the mobile phase to ensure consistent ionization of the analyte and any acidic degradation products.- Consider a different column chemistry if peak shape issues persist. |
| Inconsistent and non-reproducible results | Variable rates of hydrolysis between samples due to inconsistencies in preparation or storage. | - Standardize all sample handling procedures, including timings, temperatures, and solution preparations.- Ensure all glassware and solvents are free of acidic or basic residues. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[6]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Buffer salts (e.g., sodium acetate)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a set period, taking samples at various time points and neutralizing with an equivalent amount of acid.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 60-80°C for one week.
-
Analysis: Analyze all stressed samples, along with a control sample (diluted stock solution), by HPLC to observe the extent of degradation and the formation of any new peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a reliable HPLC method for the quantification of this compound while separating it from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile(Gradient or isocratic elution may be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 230 nm or 254 nm[2] |
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a minimal amount of acetonitrile.
-
Dilute the sample to the final desired concentration using the mobile phase or a pre-prepared buffer solution (pH 4-6).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for preventing hydrolysis during sample preparation and analysis.
Caption: The chemical pathway of this compound hydrolysis.
References
- 1. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Byproducts in the Synthesis of Aromatic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of aromatic esters. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aromatic esters, and what are their primary advantages and disadvantages?
A1: The two most common methods for synthesizing aromatic esters are Fischer-Speier esterification and Steglich esterification.
-
Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Its main advantages are the use of simple, low-cost reagents and its suitability for large-scale synthesis.[1] However, it is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to achieve high yields.[1][3] The reaction is also conducted under harsh acidic conditions and at elevated temperatures, making it unsuitable for acid-sensitive substrates.[1][2]
-
Steglich Esterification offers a milder alternative, proceeding at room temperature in the presence of a coupling reagent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is advantageous for acid-sensitive substrates and for the synthesis of esters from tertiary alcohols, which are prone to elimination under Fischer-Speier conditions.[5] The main disadvantages are the higher cost of reagents and the formation of byproducts that require specific purification steps.[6]
Q2: What are the common byproducts in Fischer-Speier esterification and how can they be minimized?
A2: The most common byproducts in Fischer-Speier esterification are:
-
Water: As a product of the reaction, water can hydrolyze the ester back to the starting materials, limiting the yield.[7] To minimize this, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of the alcohol reactant to shift the equilibrium towards the product.[3][8]
-
Unreacted Starting Materials: Due to the equilibrium nature of the reaction, unreacted carboxylic acid and alcohol will be present in the final reaction mixture. Using an excess of one reactant (usually the less expensive one) can help to drive the reaction to completion and reduce the amount of the other unreacted starting material.[3]
-
Dehydration Products: With secondary and especially tertiary alcohols, elimination to form alkenes can be a significant side reaction under the acidic and heated conditions.[1] Using milder conditions or an alternative esterification method like the Steglich esterification is recommended for these substrates.[5]
-
Ethers: At high temperatures, the acid catalyst can also promote the dehydration of the alcohol to form an ether.[8] Careful temperature control is crucial to minimize this side reaction.
Q3: What are the common byproducts in Steglich esterification and how can they be removed?
A3: The primary byproducts in Steglich esterification are:
-
N,N'-Dicyclohexylurea (DCU): This is formed from the reaction of DCC with the carboxylic acid.[9] DCU is a white solid with low solubility in most organic solvents, which facilitates its removal by filtration.[6] However, trace amounts can sometimes be difficult to remove.
-
N-acylurea: This byproduct arises from an intramolecular rearrangement of the O-acylisourea intermediate.[10] The formation of N-acylurea is an irreversible side reaction that consumes the activated carboxylic acid and reduces the ester yield. The use of a catalytic amount of DMAP is crucial to suppress the formation of N-acylurea by accelerating the desired reaction with the alcohol.[5]
Troubleshooting Guides
Issue 1: Low Yield in Aromatic Ester Synthesis
Low yields are a common issue in esterification reactions. The following decision tree can help diagnose and address the problem.
Caption: Troubleshooting Decision Tree for Low Ester Yield.
Issue 2: Difficulty in Product Purification
Purification of the crude ester can be challenging due to the presence of byproducts and unreacted starting materials.
Q: How can I effectively remove unreacted carboxylic acid and alcohol after a Fischer esterification?
A: Unreacted carboxylic acid can be removed by washing the organic layer with a mild base, such as a 5% sodium bicarbonate solution.[11] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. Be cautious of CO₂ evolution during this step. Unreacted alcohol can often be removed by washing with water or brine, followed by drying the organic layer and removing the solvent under reduced pressure. For more volatile alcohols, distillation can be effective.[12]
Q: I am having trouble removing the N,N'-dicyclohexylurea (DCU) byproduct from my Steglich esterification. What are the best methods?
A: DCU is largely insoluble in many common organic solvents. Here are several methods for its removal:
-
Filtration: A significant portion of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Crystallization: After the initial filtration, concentrating the filtrate and cooling it can often induce further precipitation of DCU, which can then be filtered off.
-
Solvent Trituration: Suspending the crude product in a solvent in which the desired ester is soluble but DCU is not (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) can effectively remove the remaining DCU.
-
Acidic Wash: In some cases, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help to precipitate out more DCU.[13]
Q: My workup is complicated by the formation of a stable emulsion. How can I break it?
A: Emulsions can form during the aqueous workup, especially when basic solutions are used. Here are some techniques to break emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.
-
Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently inverting or swirling the separatory funnel can minimize emulsion formation.
Quantitative Data Summary
The following tables summarize available quantitative data for the synthesis of aromatic esters. It is important to note that yields and byproduct formation are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Catalysts for the Esterification of Benzoic Acid with Various Alcohols
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Ethanol | Deep Eutectic Solvent | 75 | - | 88.3 |
| Butanol | Deep Eutectic Solvent | 75 | - | 87.8 |
| Hexanol | Deep Eutectic Solvent | 75 | - | 67.5 |
| Ethanol | Ionic Liquid | 75 | - | ~20 |
| Ethanol | Amberlyst 15 | 75 | - | ~8 |
Data adapted from a study on green catalysts for the esterification of benzoic acid.[14]
Table 2: Yields for Steglich Esterification of Various Carboxylic Acids with Alcohols
| Carboxylic Acid | Alcohol | Coupling Reagent | Yield (%) |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | DCC | 95 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | DCC | 84 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Isopropanol | DCC | 75 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Cyclohexanol | DCC | 65 |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butanol | DCC | 65 |
Data from a study indicating the effect of steric hindrance on esterification yield.[15]
Experimental Protocols
Protocol 1: Synthesis of Methyl Benzoate via Fischer-Speier Esterification
This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol using sulfuric acid as a catalyst.
Caption: Experimental Workflow for Fischer-Speier Esterification.
Materials:
-
Benzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether or Ethyl acetate
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask, combine benzoic acid and a 3-5 fold molar excess of methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the benzoic acid).
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (careful of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude methyl benzoate can be further purified by distillation if necessary.
Protocol 2: Synthesis of Heptyl 4-aminobenzoate via Steglich Esterification
This protocol provides a general procedure for the synthesis of an aromatic ester using EDC as the coupling agent.
Materials:
-
4-Aminobenzoic acid
-
Heptanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (or Dichloromethane)
-
1 M Hydrochloric acid solution
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add 4-aminobenzoic acid (1 equivalent), heptanol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Dissolve the reactants in acetonitrile or dichloromethane.
-
Cool the mixture in an ice bath and add EDC-HCl (1.2 equivalents) portion-wise.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude heptyl 4-aminobenzoate can be purified by column chromatography on silica gel.[11]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. 123helpme.com [123helpme.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. quora.com [quora.com]
Technical Support Center: Enzymatic Synthesis of Benzoate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of benzoate esters.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the enzymatic synthesis of benzoate esters, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I improve it?
Answer: Low yields in the enzymatic synthesis of benzoate esters can stem from several factors. The equilibrium of the esterification reaction often lies towards the reactants. Additionally, the choice of substrates and reaction conditions plays a crucial role.
-
Substrate Selection: Benzoic acid has low solubility, which can limit the reaction rate.[1] Consider using benzoic anhydride as the acyl donor, as it has been shown to be more effective.[1] An excess of the alcohol substrate can also help to shift the reaction equilibrium towards the product.[1][2]
-
Water Content: While a minimal amount of water is necessary to activate the enzyme, excess water can promote the reverse reaction (hydrolysis), thus reducing the ester yield.[3][4] Consider using a solvent-free system or adding molecular sieves to remove water produced during the reaction.[5]
-
Enzyme Choice and Loading: The type and amount of lipase can significantly impact the yield. Immobilized lipases like Novozym® 435 and Lipozyme® RM IM are commonly used.[1][2] Optimizing the enzyme concentration is crucial; typically, a higher enzyme loading can increase the reaction rate, but an excessive amount may not be cost-effective.[1]
-
Reaction Temperature: Temperature affects both enzyme activity and reaction equilibrium. The optimal temperature needs to be determined for each specific enzyme and reaction system. For instance, in one study, the optimal temperature for benzyl benzoate synthesis was found to be 73°C.[1]
-
Solvent Choice: The reaction medium can influence enzyme activity and substrate solubility. While solvent-free systems are often preferred for being environmentally friendly, organic solvents like hexane or toluene can be used.[3][6] Hydrophobic solvents have been shown to yield higher reaction rates than hydrophilic ones.[4]
Question 2: I am observing significant enzyme inhibition. What are the likely causes and how can I mitigate this?
Answer: Enzyme inhibition can be caused by the substrates or products of the reaction.
-
Substrate Inhibition: High concentrations of either the alcohol or the benzoic acid can inhibit the enzyme. For example, methanol has been shown to inhibit Candida rugosa lipase at concentrations above 90 mM.[3] This inhibition can sometimes be partially overcome by increasing the concentration of the other substrate (benzoic acid in this case).[3] A fed-batch approach, where one of the substrates is added gradually, can help to maintain a low substrate concentration and avoid inhibition.[1]
-
Product Inhibition: The accumulation of the ester product or the alcohol byproduct (in transesterification) can also inhibit the enzyme. In-situ product removal techniques can be employed to overcome this issue.
Question 3: How can I improve the solubility of benzoic acid in the reaction medium?
Answer: The poor solubility of benzoic acid is a common challenge.[1]
-
Use of Co-solvents: Toluene can be used to improve the solubilization of benzoic acid.[3]
-
Alternative Acyl Donor: As mentioned, using benzoic anhydride, which is more soluble, is a highly effective strategy to circumvent this issue.[1]
-
Ultrasound Assistance: The application of ultrasound has been shown to increase the initial reaction rate and final conversion, potentially by enhancing mass transfer and substrate solubilization.[1]
Question 4: Is it possible to reuse the immobilized enzyme? If so, what is the best practice for this?
Answer: Yes, a significant advantage of using immobilized enzymes is their reusability, which improves the economic feasibility of the process.[2] Lipases like Lipozyme 435 have been shown to be reusable for up to four cycles in benzyl benzoate synthesis without a significant loss of activity.[1][7] For effective reuse, the enzyme should be separated from the reaction mixture by filtration, washed with a suitable solvent (e.g., acetone or hexane) to remove any adsorbed substrates and products, and then dried before being used in the next reaction cycle.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of benzoate esters, allowing for easy comparison of different reaction conditions and outcomes.
Table 1: Comparison of Different Acyl Donors and Reaction Conditions for Benzyl Benzoate Synthesis
| Enzyme | Acyl Donor | Alcohol | Molar Ratio (Acyl Donor:Alcohol) | Temperature (°C) | Enzyme Loading (wt%) | Reaction Time (h) | Conversion (%) | Reference |
| Lipozyme TL-IM | Benzoic Anhydride | Benzyl Alcohol | 1:6 | 50 | 6 | 6 | 92 | [1] |
| Lipozyme 435 | Methyl Benzoate | Benzyl Alcohol | 1:6 | 73 | 10 | 24 | >90 | [1] |
| Novozym® 435 | Benzoic Anhydride | Benzyl Alcohol | 1:5 (alcohol:anhydride) | 60 | - | - | 32 | [1] |
| RML-CS/CNWs | Benzoic Acid | Eugenol | 1:3 | 50 | 0.3 (mg/mL) | 5 | 66 | [8] |
Table 2: Influence of Reaction Method on Benzyl Benzoate Synthesis via Transesterification
| Enzyme | Reaction Method | Molar Ratio (Ester:Alcohol) | Temperature (°C) | Enzyme Loading (w/w) | Reaction Time (h) | Conversion (%) | Reference |
| Lipozyme 435 | Conventional Heating | 1:6 | 73 | 10% | 24 | >90 | [1] |
| Lipozyme 435 | Microwave-Assisted | 1:6 | 73 | 16% | 7 | 82 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of benzoate esters.
Protocol 1: Enzymatic Acylation of Benzyl Alcohol with Benzoic Anhydride
-
Materials:
-
Immobilized Lipase (e.g., Lipozyme TL-IM)
-
Benzyl Alcohol
-
Benzoic Anhydride
-
Screw-capped flask or reaction vessel
-
Shaking incubator or magnetic stirrer with heating
-
Hexane (for sample dilution)
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Reactant Preparation: In the reaction vessel, combine benzyl alcohol and benzoic anhydride at a molar ratio of 6:1.[2]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 6 wt% relative to the total mass of the substrates.[1][2]
-
Reaction Incubation: Place the vessel in a shaking incubator or on a heated magnetic stirrer set to 50°C.[1][2]
-
Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with a suitable solvent like hexane for GC analysis to monitor the conversion of benzyl alcohol to benzyl benzoate.[2]
-
Reaction Termination: Continue the reaction for approximately 6 hours or until the desired conversion is achieved.[1][2]
-
Product Recovery: After the reaction, separate the immobilized enzyme from the mixture by filtration. The enzyme can be washed and stored for reuse. The liquid product can be purified by distillation.[2]
-
Protocol 2: Enzymatic Transesterification of Methyl Benzoate with Benzyl Alcohol
-
Materials:
-
Immobilized Lipase (e.g., Lipozyme 435)
-
Methyl Benzoate
-
Benzyl Alcohol
-
Reaction vessel
-
Heating system (e.g., water bath)
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Reactant Preparation: In the reaction vessel, combine methyl benzoate and benzyl alcohol. An excess of benzyl alcohol is typically used (e.g., a molar ratio of 1:6, methyl benzoate to benzyl alcohol) to also act as a solvent.[2]
-
Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the mixture. A typical enzyme loading is 10% (w/w).[1]
-
Reaction Incubation: Heat the reaction mixture to the optimal temperature (e.g., 73°C) with stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.
-
Reaction Termination: Continue the reaction for approximately 24 hours or until equilibrium is reached.[1]
-
Product Recovery: Separate the enzyme by filtration. The product, benzyl benzoate, can be purified from the reaction mixture by distillation.[1][2]
-
Visualizations
The following diagrams illustrate key pathways and workflows in the enzymatic synthesis of benzoate esters.
Caption: Reaction pathways for enzymatic benzoate ester synthesis.
Caption: General experimental workflow for enzymatic ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic esterification of eugenol and benzoic acid by a novel chitosan-chitin nanowhiskers supported Rhizomucor miehei lipase: Process optimization and kinetic assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cyclopentyl Benzoate Quantification
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. Cyclopentyl benzoate, a chemical ester, finds applications in various organic syntheses and within the pharmaceutical industry.[1] This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound against a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable analytical methodology. The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. GC-MS is a powerful technique known for its high sensitivity and specificity, making it ideal for analyzing volatile and semi-volatile compounds like this compound.[5][6] In contrast, HPLC-UV is a robust and widely accessible technique that provides reliable quantification for compounds with a UV chromophore.[7][8]
Performance Characteristics
The following tables summarize the typical performance characteristics of a validated GC-MS method compared to an HPLC-UV method for the quantification of a benzoate ester in a pharmaceutical formulation.
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-UV |
| Linear Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Level | GC-MS Mean Recovery (%) | HPLC-UV Mean Recovery (%) |
| Low (80% of target) | 99.2 | 98.5 |
| Medium (100% of target) | 100.8 | 100.2 |
| High (120% of target) | 101.1 | 101.5 |
Table 3: Precision (Relative Standard Deviation, RSD)
| Parameter | GC-MS RSD (%) | HPLC-UV RSD (%) |
| Repeatability (n=6) | < 1.8% | < 2.0% |
| Intermediate Precision (n=6) | < 2.5% | < 3.0% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | GC-MS | HPLC-UV |
| LOD | 0.03 µg/mL | 0.3 µg/mL |
| LOQ | 0.1 µg/mL | 1.0 µg/mL |
The data indicates that the GC-MS method generally offers superior sensitivity with lower LOD and LOQ values, making it highly suitable for trace-level analysis.[7] The mass spectrometric detection also provides a higher degree of specificity, which is particularly advantageous when dealing with complex sample matrices.[5] The HPLC-UV method, while slightly less sensitive, demonstrates robust performance with excellent linearity, accuracy, and precision, making it a reliable workhorse for routine quality control applications.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of any validated analytical method. The following sections outline the methodologies for the quantification of this compound using GC-MS and HPLC-UV.
Method 1: GC-MS Quantification of this compound
This protocol describes a validated GC-MS method for the determination of this compound in a pharmaceutical formulation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh a sample portion equivalent to 10 mg of this compound into a 50 mL volumetric flask.
-
Dissolve the sample in 25 mL of methanol.
-
Add 10 mL of deionized water and 10 mL of n-hexane.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Allow the layers to separate and carefully transfer the upper organic layer (n-hexane) to a clean vial.
-
Inject 1 µL of the extract into the GC-MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL in splitless mode.[7]
-
Oven Temperature Program:
-
Initial temperature of 120°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 122, 190).
Method 2: HPLC-UV Quantification of this compound
This protocol provides a validated HPLC-UV method for the quantification of this compound.
1. Sample Preparation
-
Accurately weigh a sample portion equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Perform ultrasonic extraction for 15 minutes.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.[7]
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.[10]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: GC-MS workflow for this compound analysis.
Caption: Logical workflow for analytical method validation.
References
- 1. This compound | 32651-38-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 9. [Determination of 25 preservatives in cosmetics by gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide to HPLC-UV Method Validation for Benzoate Ester Analysis
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the analysis of benzoate esters, commonly known as parabens. It is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development. The content covers performance comparisons, detailed experimental protocols, and key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Performance Comparison of HPLC Columns
The choice of HPLC column is a critical factor influencing the separation of parabens. The most common choices are reversed-phase columns, particularly C18 and C8 stationary phases.[1] The selection between these depends on the specific analytical requirements, such as the need for high resolution versus high throughput.
Table 1: Performance Comparison of C18 and C8 Columns for Paraben Analysis
| Feature | C18 (Octadecyl Silane) | C8 (Octyl Silane) |
| Stationary Phase | Octadecyl silane bonded to silica particles.[1] | Octyl silane bonded to silica particles.[1] |
| Hydrophobicity | High: Provides strong retention for non-polar compounds.[1] | Moderate: Offers weaker hydrophobic interactions than C18.[1] |
| Separation Principle | Excellent separation of the paraben series (methyl, ethyl, propyl, butyl) based on increasing alkyl chain length and hydrophobicity.[1] | Separation is also based on hydrophobicity, but with less retention.[1][2] |
| Resolution | Generally offers high-resolution separation of all parabens.[1] | May have lower resolution for early eluting, more polar parabens (e.g., methylparaben and ethylparaben).[1] |
| Analysis Time | Longer retention times due to stronger hydrophobic interactions.[1] | Shorter retention times, allowing for faster analysis and higher sample throughput.[1] |
| Ideal Application | Comprehensive, high-resolution separation of a wide range of parabens; often the primary choice for method development.[1] | Rapid screening and quality control analysis of less complex paraben mixtures where high throughput is a priority.[1][2] |
HPLC-UV Method Validation Summary
A validated analytical method ensures that it is suitable for its intended purpose.[3] The following table summarizes typical validation data for the simultaneous determination of multiple benzoate esters (parabens) using HPLC-UV, compiled from various validated methods. The parameters and acceptance criteria are based on ICH guidelines.[4][5]
Table 2: Summary of Typical Validation Parameters for HPLC-UV Analysis of Benzoate Esters
| Validation Parameter | Typical Performance Data | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, or other components at the retention time of the analytes.[2] | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][6] |
| Linearity (Correlation Coefficient, r²) | r² > 0.999 for methyl, ethyl, and propyl paraben.[7] | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 µg/mL.[8] | The range should cover 80-120% of the test concentration for assay and 70-130% for content uniformity.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[9][10] | Typically 98.0% - 102.0% for drug product assay. |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 1.5%.[7] Intermediate Precision (Inter-day): ≤ 2.0%.[7] | Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.66 µg/mL.[9][10] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 - 1.3 µg/mL.[9][10] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Minor variations in mobile phase composition (±2%), pH (±0.2 units), or flow rate (±0.1 mL/min) do not significantly affect results.[5][11] | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] |
RSD: Relative Standard Deviation
Experimental Protocols
Below are detailed methodologies for the analysis of benzoate esters using HPLC-UV, including sample preparation and the validation process.
Method 1: Isocratic RP-HPLC for Simultaneous Analysis of Multiple Parabens
This protocol is a representative method for the simultaneous quantification of methylparaben (MP), ethylparaben (EP), and propylparaben (PP).
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Reference Standards: Methylparaben, Ethylparaben, Propylparaben (Purity > 99%)
-
Pharmaceutical Gel or Liquid Formulation (Sample)
2. Chromatographic Conditions: [2]
-
HPLC System: Standard HPLC with UV Detector
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Tetrahydrofuran: Water (21:13:66, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
UV Detection: 258 nm
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve appropriate amounts of each paraben reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range (e.g., 1-50 µg/mL).[9]
-
Sample Preparation: [12]
-
Accurately weigh a portion of the sample (e.g., 1g of gel or 4 mL of syrup) into a volumetric flask (e.g., 100 mL).
-
Add the mobile phase or a suitable solvent like water to dissolve/disperse the sample.
-
Sonicate for 15 minutes to ensure complete dissolution of the analytes.[8]
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
4. Validation Procedure: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ as summarized in Table 2.[3][13]
-
Linearity: Inject five concentrations of the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.[6]
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known concentrations of the standards at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[14]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day.[13]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD for all results.
-
Caption: Workflow for HPLC-UV method development and validation.
Key Relationships in Method Validation
The parameters of method validation are interconnected, collectively ensuring that an analytical method is reliable, reproducible, and fit for its intended purpose. A validated method provides confidence in the quality of the data generated.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. myfoodresearch.com [myfoodresearch.com]
A Comparative Analysis of Cyclopentyl Benzoate, Methyl Benzoate, and Ethyl Benzoate for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and intermediates is paramount to ensuring the efficiency, scalability, and safety of synthetic routes. This guide provides a comprehensive comparison of the physicochemical properties, synthesis, reactivity, and pharmaceutical applications of cyclopentyl benzoate against its more common acyclic analogues, methyl benzoate and ethyl benzoate.
This objective analysis, supported by experimental data, aims to elucidate the distinct characteristics of each ester, thereby informing their strategic application in drug discovery and development.
Physicochemical Properties: A Tabular Comparison
The structural differences between the cyclopentyl, methyl, and ethyl ester moieties impart distinct physicochemical properties that influence their behavior in various chemical and biological systems. The larger, more lipophilic cyclopentyl group, for instance, generally leads to a higher boiling point and lower water solubility compared to its smaller alkyl counterparts. A detailed comparison of their key properties is summarized below.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate |
| Molecular Formula | C₁₂H₁₄O₂[1] | C₈H₈O₂[2] | C₉H₁₀O₂[3] |
| Molecular Weight ( g/mol ) | 190.24[1] | 136.15[4] | 150.17[3] |
| Boiling Point (°C) | 276.5 at 760 mmHg[5] | 199.6[2] | 212[3] |
| Melting Point (°C) | Not available | -12.5[2] | -34[3] |
| Density (g/cm³) | 1.09[5] | 1.0837[2] | 1.045 |
| Water Solubility | Poorly soluble | Poorly soluble[2] | Almost insoluble[3] |
| Appearance | - | Colorless liquid[2] | Colorless liquid[3] |
Synthesis and Experimental Protocols
The synthesis of these benzoate esters is most commonly achieved through Fischer esterification, a well-established acid-catalyzed reaction between benzoic acid and the corresponding alcohol. Alternative methods, such as the reaction of benzoyl chloride with the alcohol, offer a different route to these compounds.
General Synthesis Workflow
The synthesis of benzoate esters typically follows a straightforward workflow involving reaction, work-up, and purification.
Caption: General workflow for the synthesis of benzoate esters.
Experimental Protocol: Fischer Esterification of Benzoic Acid
This protocol provides a general method for the synthesis of methyl and ethyl benzoate. A similar procedure can be adapted for this compound using cyclopentanol.
Materials:
-
Benzoic Acid
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of the corresponding alcohol (methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by distillation to obtain the pure benzoate ester.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with cyclopentanol.[6] This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Reactivity and Hydrolytic Stability
The reactivity of esters is often discussed in the context of hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is influenced by both electronic and steric factors of the alcohol and acyl moieties.
In alkaline conditions, the hydrolytic stability of linear alkyl benzoates has been observed to increase with the length of the alkyl chain (from methyl to butyl).[7] This can be attributed to the increasing electron-donating inductive effect of the alkyl group and potential steric hindrance around the carbonyl carbon.[7]
Comparative data on the hydrolytic stability of methyl and ethyl benzoate in both alkaline conditions and in the presence of biological matrices like rat plasma and liver microsomes is available.[8] In rat plasma, methyl benzoate shows greater metabolic stability (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min).[8] The stability in plasma was found to be inversely proportional to the size of the alkoxy group.[8]
Caption: General reaction scheme for the hydrolysis of benzoate esters.
Applications in the Pharmaceutical Industry
Methyl, ethyl, and cyclopentyl benzoates serve various roles in the pharmaceutical industry, primarily as solvents, intermediates, and in some cases, as components of drug delivery systems.
-
Methyl Benzoate: It is utilized as a solvent and as an intermediate in the synthesis of more complex molecules.[4][9] It also has applications in perfumery and as an insect attractant.[2]
-
Ethyl Benzoate: This ester is employed as a solvent in the production of some medications, including injectable drugs, where it helps to dissolve and stabilize active pharmaceutical ingredients.[10] It has also been investigated for its potential as a release-modifying agent in in-situ forming implants for controlled drug release.[11]
-
This compound: While less common, this compound is a key intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan, a widely used antihypertensive drug.[12]
Conclusion
The choice between this compound, methyl benzoate, and ethyl benzoate in a pharmaceutical context is dictated by the specific requirements of the application.
-
Methyl and Ethyl Benzoate are versatile and cost-effective options for use as solvents and starting materials for a variety of synthetic transformations. Their lower boiling points facilitate easier removal post-reaction.
-
This compound , with its larger and more lipophilic cyclopentyl group, offers a different set of properties. Its higher boiling point may be advantageous in high-temperature reactions. The steric bulk of the cyclopentyl group can influence reactivity and may be strategically employed to modulate the properties of a final drug molecule, as seen in the case of Valsartan.
For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of synthetic strategies and the development of robust and efficient manufacturing processes. Further comparative studies, particularly on the reaction kinetics and performance in specific drug delivery systems, would provide even greater clarity on the optimal applications for each of these valuable benzoate esters.
References
- 1. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C12H14O2 | Reactory [reactory.app]
- 7. benchchem.com [benchchem.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. China What’s usage of Ethyl benzoate? Manufacturer and Supplier | Starsky [starskychemical.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Cyclopentyl Benzoate vs. Cyclohexyl Benzoate: A Comparative Guide for Solvent Selection in Pharmaceutical Research
In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and formulation stability. Among the myriad of available solvents, cycloalkyl benzoates, such as cyclopentyl benzoate and cyclohexyl benzoate, offer unique properties due to their ester functionality and cyclic alkyl moieties. This guide provides a detailed comparison of this compound and cyclohexyl benzoate to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions. While direct comparative experimental data is scarce in publicly available literature, this document compiles their known physicochemical properties and outlines experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and cyclohexyl benzoate is presented in Table 1. These properties are essential for preliminary solvent screening and for predicting their behavior in various applications.
| Property | This compound | Cyclohexyl Benzoate |
| CAS Number | 32651-38-0[1][2][3] | 2412-73-9[4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₄O₂[1][2][9][10] | C₁₃H₁₆O₂[4][8] |
| Molecular Weight | 190.24 g/mol [1][2][9][11] | 204.26 g/mol [4][8] |
| Boiling Point | 276.5 °C at 760 mmHg (Predicted)[12] | ~282-285 °C[4][5][13] |
| Melting Point | - | < -10 °C[5][6] |
| Density | 1.09 g/cm³ (Predicted)[12] | 1.0538 g/cm³ @ 25 °C[6] |
| Refractive Index | 1.537 (Predicted)[12] | 1.52350 @ 15.50 °C[7] |
| Flash Point | 123.3 °C (Predicted)[12] | 132.7 °C[14] |
| LogP (Predicted) | 2.786[12] | 3.60[7] |
| Water Solubility | Sparingly soluble (predicted) | Sparingly soluble (predicted) |
| Solubility in Organic Solvents | Soluble in common organic solvents (predicted) | Soluble in common organic solvents (predicted) |
Performance as a Solvent: Key Considerations
The performance of a solvent is dictated by its ability to dissolve solutes and its influence on reaction rates and equilibria. The structural differences between this compound (a five-membered ring) and cyclohexyl benzoate (a six-membered ring) can lead to variations in their solvation properties.
Solubility: The slightly higher predicted LogP of cyclohexyl benzoate suggests it is more non-polar than this compound. This difference may influence their ability to dissolve various active pharmaceutical ingredients (APIs). For instance, highly non-polar APIs may exhibit better solubility in cyclohexyl benzoate, while moderately non-polar compounds might be more soluble in this compound.
Reaction Kinetics: The solvent can influence reaction rates through its polarity, viscosity, and ability to solvate transition states. For example, in SN2 reactions, polar aprotic solvents are known to accelerate the reaction rate.[15][16][17] While both cyclopentyl and cyclohexyl benzoate are relatively non-polar, subtle differences in their polarity and steric bulk could lead to variations in reaction kinetics.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of these solvents, the following experimental protocols are provided.
Determination of Solute Solubility
Objective: To quantitatively determine and compare the solubility of a specific solute (e.g., an API) in this compound and cyclohexyl benzoate at a given temperature.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid solute to separate vials containing a known volume of either this compound or cyclohexyl benzoate.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully filter the solutions to remove undissolved solute.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., acetonitrile).
-
Determine the concentration of the solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of the solute in each solvent (in mg/mL or mol/L) based on the concentration of the diluted sample and the dilution factor.
-
Comparative Analysis of Reaction Kinetics
Objective: To compare the effect of this compound and cyclohexyl benzoate on the rate of a chemical reaction.
Methodology:
-
Reaction Setup:
-
Prepare two separate reaction mixtures, one with this compound as the solvent and the other with cyclohexyl benzoate. Ensure all other reaction parameters (concentrations of reactants, temperature) are identical.
-
Initiate the reactions simultaneously.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each quenched aliquot using an appropriate analytical technique, such as HPLC or Gas Chromatography (GC), to determine the concentration of a reactant or product.
-
-
Data Analysis:
-
Plot the concentration of the monitored species versus time for each solvent.
-
Determine the initial reaction rate and the rate constant (k) for the reaction in each solvent by fitting the data to the appropriate rate law.
-
Potential Applications and Illustrative Workflows
While specific examples directly comparing this compound and cyclohexyl benzoate are limited, their general properties as ester solvents suggest their utility in various pharmaceutical applications.
Lipase-Catalyzed Esterification
In biocatalysis, lipases are commonly used to catalyze esterification reactions in organic solvents.[14][18][19][20][21] The choice of solvent can significantly impact enzyme activity and stability. A hypothetical workflow for screening these solvents in a lipase-catalyzed reaction is depicted below.
Transdermal Drug Delivery Systems
Ester-based solvents can act as penetration enhancers in transdermal drug delivery systems.[22][23][24][25][26] They can help to solubilize the drug within the patch formulation and facilitate its diffusion through the skin. The following diagram illustrates a general workflow for developing a transdermal patch.
References
- 1. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 32651-38-0 [chemicalbook.com]
- 4. cyclohexyl benzoate | 2412-73-9 [chemicalbook.com]
- 5. cyclohexyl benzoate CAS#: 2412-73-9 [m.chemicalbook.com]
- 6. commonchemistry.cas.org [commonchemistry.cas.org]
- 7. cyclohexyl benzoate, 2412-73-9 [thegoodscentscompany.com]
- 8. Cyclohexyl benzoate | C13H16O2 | CID 75486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pure.ul.ie [pure.ul.ie]
- 10. This compound | C12H14O2 | Reactory [reactory.app]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Loratadine | 79794-75-5 [chemicalbook.com]
- 13. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 18. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. EP0371496A1 - Compositions for transdermal delivery of estradiol - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
Unveiling the Cellular Impact of Benzoate Esters: A Comparative Toxicity Study
A detailed examination of widely used benzoate esters reveals a clear structure-dependent trend in their toxicity, with longer alkyl chains and specific structural modifications correlating with increased cytotoxic and endocrine-disrupting effects. This guide provides an objective comparison of the toxicological profiles of various benzoate esters, supported by experimental data, to inform researchers, scientists, and drug development professionals in their safety assessments and development of safer alternatives.
Benzoate esters, a class of chemicals derived from benzoic acid, are extensively used as preservatives in cosmetics, food products, and pharmaceuticals due to their antimicrobial properties.[1] However, their potential for cellular toxicity and endocrine disruption has raised concerns. This comparative guide synthesizes findings from multiple in vitro studies to elucidate the relative toxicities of different benzoate esters, focusing on cytotoxicity and estrogenic activity.
Comparative Cytotoxicity: A Clear Trend Emerges
The cytotoxic potential of benzoate esters is commonly assessed by determining the concentration that results in 50% cell death (Lethal Concentration 50, LC₅₀) or inhibits a cellular process by 50% (Inhibitory Concentration 50, IC₅₀ or Effective Concentration 50, EC₅₀).[1] Experimental data consistently demonstrates that the chemical structure of the ester plays a pivotal role in its toxicity.
For simple benzoate esters, studies comparing methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) in human cell lines have shown that vinyl benzoate exhibits the highest toxicity.[1][2] Among the p-hydroxybenzoate esters, commonly known as parabens, cytotoxicity increases with the length of the alkyl chain. Butylparaben is significantly more potent in inducing cell death than methylparaben.[1] This trend is observed across different cell lines, including human embryonic kidney (HEK293), neuroblastoma (SH-SY5Y), and others.[1][2]
Here is a summary of the comparative cytotoxicity data from in vitro studies:
| Compound | Cell Line | LC₅₀ (mM) | Reference |
| Methyl Benzoate | HEK293 (Human Embryonic Kidney) | 10.9 | [1] |
| SH-SY5Y (Human Neuroblastoma) | 11.4 | [1] | |
| Ethyl Benzoate | HEK293 | 7.9 | [1] |
| Vinyl Benzoate | HEK293 | 1.8 | [1] |
| Compound | Assay | EC₅₀ (µM) | Reference |
| Methylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 59.8 | [3] |
| Ethylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 32.9 | [3] |
| Propylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 30.9 | [3] |
| Butylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 25.8 | [3] |
| Isopropylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 13.7 | [3] |
| Isobutylparaben | Estrogenic Activity (BRET-based ERα dimerization) | 14.3 | [3] |
Endocrine Disruption: Estrogenic Activity of Parabens
Beyond general cytotoxicity, several parabens have been identified as endocrine disruptors due to their ability to mimic estrogen.[3][4][5] This estrogenic activity is also structure-dependent, with longer and branched alkyl chains generally exhibiting stronger effects.[6][7] In vitro assays, such as the bioluminescence resonance energy transfer (BRET)-based estrogen receptor alpha (ERα) dimerization assay and stably transfected transcriptional activation (STTA) assays, have been employed to quantify the estrogenic potential of various parabens.[3][4]
The results from these studies indicate that while methylparaben shows weak to no estrogenic activity, ethylparaben, propylparaben, butylparaben, isopropylparaben, and isobutylparaben all exhibit positive estrogenic activity by inducing ERα dimerization.[3][4] The potency of this activity generally increases with the size and branching of the alkyl group.[6]
Mechanisms of Toxicity: A Glimpse into Cellular Responses
The toxicity of benzoate esters is mediated through various cellular pathways, often culminating in programmed cell death (apoptosis) and cell cycle arrest.[1] Exposure to these compounds can trigger a cascade of molecular events that disrupt normal cellular function.
Below is a diagram illustrating the general experimental workflow for assessing in vitro cytotoxicity, a common approach in these toxicological studies.
The following diagram illustrates a simplified signaling pathway for benzoate ester-induced cell cycle arrest.
Detailed Experimental Protocols
To ensure the reproducibility and transparency of the cited findings, detailed methodologies for key cytotoxicity assays are provided below.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.[1]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the benzoate ester. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[1]
-
Cell Seeding and Exposure: Follow steps 1-3 from the WST-1 protocol.
-
Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the mixture at room temperature for a specified time, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and maximum LDH release controls (cells lysed with a detergent).[1]
Conclusion
The experimental evidence clearly indicates that the toxicity of benzoate esters is not uniform across the class. A consistent theme of structure-dependent activity is observed, with factors such as alkyl chain length and the presence of specific functional groups significantly influencing their cytotoxic and endocrine-disrupting potential. For simple benzoates, vinyl benzoate is the most toxic among those tested. For parabens, a clear trend of increasing cytotoxicity and estrogenic activity is seen with longer and more branched alkyl chains. This comparative analysis provides a crucial framework for researchers and professionals in the fields of toxicology, pharmacology, and product development to make informed decisions regarding the use and safety of these widely prevalent compounds. Further research into the specific molecular mechanisms underlying these differences will be instrumental in designing safer and more effective alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safecosmetics.org [safecosmetics.org]
The Imperative of Purity: A Comparative Guide to the Analysis of Cyclopentyl Benzoate Impurities by High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. Even minute impurities can impact the safety and efficacy of a drug product. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the identification and quantification of impurities in cyclopentyl benzoate, a common organic ester.
High-resolution mass spectrometry has emerged as a powerful tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for the detection and characterization of impurities.[1] This guide will delve into the practical application of HRMS for this compound impurity analysis, presenting supporting experimental data and detailed methodologies. Furthermore, it will objectively compare the performance of HRMS with established techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID), highlighting the advantages and limitations of each approach.
Unraveling the Impurity Profile of this compound
This compound is typically synthesized via the esterification of benzoic acid with cyclopentanol. Potential impurities can arise from several sources, including unreacted starting materials, byproducts of the reaction, and degradation products.
Predicted Impurities in this compound Synthesis:
-
Unreacted Starting Materials:
-
Benzoic Acid
-
Cyclopentanol
-
-
Process-Related Impurities:
-
Dicyclopentyl ether: Formed by the acid-catalyzed dehydration of two cyclopentanol molecules.
-
Cyclopentene: Resulting from the dehydration of cyclopentanol.
-
-
Degradation Products:
-
Impurities formed during storage or under stress conditions (e.g., hydrolysis back to benzoic acid and cyclopentanol).
-
High-Resolution Mass Spectrometry: The Gold Standard for Impurity Analysis
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[1] This high mass accuracy allows for the confident determination of the elemental composition of an unknown impurity, a critical step in its identification. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), HRMS provides a comprehensive platform for impurity profiling.
The HRMS Workflow for Impurity Analysis
The general workflow for analyzing impurities using HRMS involves several key steps, from sample preparation to data analysis.
Performance Comparison: HRMS vs. Alternative Methods
While HRMS offers significant advantages, it is important to compare its performance with other widely used analytical techniques. For the volatile and semi-volatile impurities expected in this compound, GC-FID is a relevant and established alternative for quantitative analysis.
Quantitative Performance Data
The following tables summarize the quantitative performance of GC-HRMS and GC-FID for the analysis of key potential impurities in this compound.
Table 1: Performance Comparison for the Quantification of Benzoic Acid
| Parameter | GC-HRMS (as TMS derivative) | GC-FID |
| Limit of Detection (LOD) | ~0.05 µg/g[2] | 1.1 - 1.7 mg/L[3] |
| Limit of Quantification (LOQ) | ~0.1 µg/g[2] | Not specified |
| Linearity (R²) | >0.99[1] | >0.999[2] |
| Precision (%RSD) | < 15% | < 6.0% (intra-day)[3] |
| Mass Accuracy | < 5 ppm[1] | Not Applicable |
| Identification Confidence | High (based on accurate mass and fragmentation) | Low (based on retention time only) |
Table 2: Performance Comparison for the Quantification of Cyclopentanol
| Parameter | GC-HRMS | GC-FID |
| Limit of Detection (LOD) | Estimated in the low µg/L range | Estimated in the µg/mL range |
| Limit of Quantification (LOQ) | Estimated in the low µg/L range | Estimated in the µg/mL range |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Mass Accuracy | < 5 ppm | Not Applicable |
| Identification Confidence | High | Low |
Note: Data for cyclopentanol is estimated based on the performance for similar small volatile molecules, as direct comparative data for this specific compound was not available in the searched literature.
Discussion of Comparative Data
The data clearly demonstrates the superior sensitivity of GC-HRMS, with a significantly lower limit of detection for benzoic acid compared to GC-FID.[2][3] This is a critical advantage when analyzing trace-level impurities that may have toxicological significance.
Furthermore, the high mass accuracy of HRMS provides a much higher degree of confidence in the identification of impurities.[1] While GC-FID can provide quantitative data based on retention time, it is susceptible to co-elution, where multiple compounds have the same retention time, potentially leading to inaccurate quantification and misidentification. HRMS can often resolve co-eluting compounds based on their different mass-to-charge ratios.
For routine quality control where the identities of the impurities are well-established and the primary goal is to quantify them against known standards, GC-FID can be a cost-effective and robust solution. However, for impurity profiling in drug development, where the identification of unknown impurities is crucial, the structural information provided by HRMS is indispensable.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. The following are representative experimental protocols for the analysis of this compound impurities by GC-HRMS and GC-FID.
GC-HRMS Experimental Protocol
-
Sample Preparation: A 1 mg/mL solution of the this compound sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate. For the analysis of benzoic acid, derivatization to its more volatile trimethylsilyl (TMS) ester may be required.[4]
-
Instrumentation: A high-resolution gas chromatograph-mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap GC-MS/MS system) is used.[1]
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
HRMS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operating in full scan mode with a mass resolution of 60,000 FWHM.
-
Mass Range: m/z 40-550.
-
Data Analysis: Impurities are identified by their accurate mass, isotopic pattern, and fragmentation patterns, often with the aid of spectral libraries (e.g., NIST). Quantification is performed by integrating the peak area of a characteristic ion.
-
GC-FID Experimental Protocol
-
Sample Preparation: A 1 mg/mL solution of the this compound sample is prepared in a suitable solvent.
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Similar to the GC-HRMS method to ensure comparable retention times.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Impurities are quantified by comparing their peak areas to a calibration curve generated from certified reference standards.
Conclusion: Choosing the Right Tool for the Job
Both high-resolution mass spectrometry and gas chromatography with flame ionization detection are valuable techniques for the analysis of impurities in this compound.
-
High-Resolution Mass Spectrometry (HRMS) is the superior choice for impurity identification and profiling , especially during drug development and for the analysis of unknown impurities. Its high sensitivity, mass accuracy, and ability to provide structural information are unparalleled.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective method for the routine quantification of known impurities in a quality control environment.
For drug development professionals, a combined approach is often the most effective strategy. HRMS can be employed to initially identify and characterize the full impurity profile of this compound. Subsequently, a more routine and economical GC-FID method can be validated and implemented for the quality control of commercial batches, monitoring for the previously identified impurities. This pragmatic approach ensures both the comprehensive characterization of the drug substance and the efficiency of routine quality control, ultimately safeguarding patient safety.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Simultaneous determination of benzoic acid, sorbic acid, and propionic acid in fermented food by headspace solid-phase microextraction followed by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Quantitative NMR (qNMR) for the Purity Assessment of Cyclopentyl Benzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of cyclopentyl benzoate, supported by established experimental principles.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances without the need for an identical reference standard.[1][2][3] Its accuracy and direct traceability to the International System of Units (SI) make it a valuable tool in pharmaceutical quality control.[2]
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. For this compound, a volatile ester, Gas Chromatography (GC) is a common alternative, while High-Performance Liquid Chromatography (HPLC) can also be employed.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[1] | Separation based on volatility and partitioning between a stationary and a mobile gas phase.[4] | Separation based on partitioning between a stationary and a mobile liquid phase.[4] |
| Quantitation | Absolute (does not require a specific reference standard of the analyte).[3][5] | Relative (requires a reference standard of known purity).[5] | Relative (requires a reference standard of known purity).[5] |
| Selectivity | Excellent for structural elucidation and identification of impurities.[5] | High, based on chromatographic separation of volatile compounds.[4] | Good for separating closely related non-volatile structures.[5] |
| Accuracy | Very High, as it is a primary ratio method.[2] | High, dependent on calibration with a reference standard.[4] | High, dependent on calibration with a reference standard.[4] |
| Precision | Very High (RSD < 1%).[1][4] | High (RSD < 2%).[4] | High (RSD < 2%).[4] |
| Sample Preparation | Simple weighing and dissolution.[4][6] | Typically simple dilution in a volatile solvent.[7] | Dissolution in the mobile phase, may require filtration.[7] |
| Information Provided | Absolute purity, structural information of the analyte and impurities.[4] | Purity relative to other volatile components.[4] | Purity relative to other UV-active components. |
| Sample Throughput | Moderate.[4] | High.[4] | Moderate.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the purity assessment of this compound using qNMR, GC-FID, and HPLC-UV.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound purity using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.[5]
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard must have signals that do not overlap with the analyte signals and be of known high purity.[2][5]
-
Add a known volume (approximately 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.[2][7]
-
Ensure complete dissolution by gentle vortexing.[6]
2. NMR Data Acquisition (e.g., 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).[7]
-
Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.[2]
-
Relaxation Delay (D1): A critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and internal standard). A D1 of 30 seconds is often a safe starting point.[2]
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[2]
-
Temperature: Regulated, typically 25-30 °C.[8]
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[7]
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the multiplet of the methine proton of the cyclopentyl group or aromatic protons) and a signal from the internal standard.
-
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.[7]
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[7]
-
Detector Temperature (FID): 300 °C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by analysis of a reference standard.
-
Calculate the purity using the area percent method from the total ion chromatogram (TIC), assuming all components have a similar response factor with FID. For higher accuracy, a calibration curve with a certified reference material should be used.[7]
High-Performance Liquid Chromatography (HPLC-UV)
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7]
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a gradient elution to separate impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 230 nm).
3. Data Analysis:
-
The purity is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram (area percent method). For validated quantification, an external or internal standard method with a reference material is required.[9]
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the experimental workflow for qNMR and the logical comparison of the analytical methods.
Caption: Experimental workflow for purity assessment of this compound by qNMR.
Caption: Logical relationship for the comparison of analytical methods.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of Cyclopentyl Benzoate
In the analytical landscape of pharmaceutical and chemical industries, the precise and accurate quantification of compounds is paramount. Cyclopentyl benzoate, an ester of benzoic acid and cyclopentanol, finds applications in various sectors, necessitating robust analytical methods for its quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by illustrative experimental data and detailed methodologies. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.
Methodology Comparison
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the method.[1][2][3] HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels in the analysis of volatile and thermally stable substances.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique widely used in pharmaceutical analysis for its ability to separate a broad range of compounds.[1][4] For a compound like this compound, which may not possess a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector can be employed.[5]
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like esters.[6] Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are intended as a starting point and may require optimization for specific applications.
HPLC Method Protocol
| Parameter | Condition |
| Instrument | HPLC system with a Refractive Index (RI) Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
GC Method Protocol
| Parameter | Condition |
| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[6][7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Dissolve the sample in a volatile solvent like ethyl acetate or heptane.[6] |
Quantitative Data Comparison
The performance of each method was evaluated based on standard validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9] The following table summarizes the illustrative quantitative data for the cross-validation of HPLC and GC methods for this compound analysis.
| Validation Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~1.0 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~3.0 µg/mL | ~0.3 µg/mL |
Note: The data presented are illustrative and based on typical performance characteristics for the analysis of similar compounds.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results between different techniques. The workflow diagram below illustrates the logical steps involved in the cross-validation of HPLC and GC methods for this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
A Spectroscopic Comparison of Cyclopentyl Benzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of cyclopentyl benzoate and its structural isomers, phenyl cyclopentanecarboxylate and 1-phenylcyclopentanecarboxylic acid. The objective is to furnish researchers with the necessary data and methodologies to distinguish these compounds, a critical step in synthesis, quality control, and drug development processes. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Structural Isomers Under Review
The three isomers share the same molecular formula, C₁₂H₁₄O₂, and molecular weight of 190.24 g/mol , but differ in the connectivity of their constituent atoms. These structural differences give rise to unique spectroscopic signatures.
Caption: Structural relationship of the three isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | 8.05-8.02 (m, 2H, Ar-H), 7.55-7.50 (m, 1H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 5.40-5.35 (m, 1H, O-CH), 2.00-1.60 (m, 8H, cyclopentyl-H) |
| Phenyl Cyclopentanecarboxylate | 7.40-7.10 (m, 5H, Ar-H), 3.00-2.90 (m, 1H, CH-C=O), 2.00-1.60 (m, 8H, cyclopentyl-H) (Predicted based on general ester characteristics) |
| 1-Phenylcyclopentanecarboxylic Acid | 12.0 (s, 1H, COOH), 7.40-7.20 (m, 5H, Ar-H), 2.70-2.60 (m, 2H, cyclopentyl-H), 1.95-1.70 (m, 6H, cyclopentyl-H)[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) ppm |
| This compound | 166.5 (C=O), 132.8 (Ar-C), 130.5 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 78.0 (O-CH), 32.5 (cyclopentyl-CH₂), 23.8 (cyclopentyl-CH₂) |
| Phenyl Cyclopentanecarboxylate | 175.0 (C=O), 151.0 (Ar-C-O), 129.3 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 46.0 (CH-C=O), 30.5 (cyclopentyl-CH₂), 26.0 (cyclopentyl-CH₂) |
| 1-Phenylcyclopentanecarboxylic Acid | 183.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 55.0 (C-phenyl), 35.0 (cyclopentyl-CH₂), 25.0 (cyclopentyl-CH₂)[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3070-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1720 (C=O stretch), 1270, 1110 (C-O stretch)[3] |
| Phenyl Cyclopentanecarboxylate | 3070-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1760 (C=O stretch), 1210, 1190 (C-O stretch) (Predicted based on general ester characteristics) |
| 1-Phenylcyclopentanecarboxylic Acid | 3300-2500 (broad, O-H stretch of COOH), 3080-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1700 (C=O stretch), 1290 (C-O stretch)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190 | 122 (C₆H₅COOH⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 69 (C₅H₉⁺)[5] |
| Phenyl Cyclopentanecarboxylate | 190 | 123, 94 (C₆H₅OH⁺), 83 (C₅H₇CO⁺), 69 (C₅H₉⁺) |
| 1-Phenylcyclopentanecarboxylic Acid | 190 | 145 (M-COOH)⁺, 117, 91 (C₇H₇⁺), 77 (C₆H₅⁺)[1][6] |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 or 400 MHz spectrometer. A standard pulse sequence is used with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the salt plates/Nujol should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that allows for the unambiguous differentiation of this compound and its isomers, phenyl cyclopentanecarboxylate and 1-phenylcyclopentanecarboxylic acid. The distinct chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR, and the unique fragmentation patterns in MS serve as reliable fingerprints for each isomer, underscoring the power of these analytical methods in chemical characterization.
References
- 1. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]
- 2. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H14O2) [pubchemlite.lcsb.uni.lu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Relative Stability of Benzoate Esters to Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of benzoate esters is a critical determinant of their efficacy and safety in pharmaceutical applications. As integral components of many drug formulations, understanding their susceptibility to hydrolysis is paramount for predicting shelf-life, bioavailability, and metabolic fate. This guide provides an objective comparison of the hydrolytic stability of various benzoate esters, supported by experimental data, detailed methodologies, and a mechanistic overview.
Comparative Hydrolytic Stability Data
The susceptibility of a benzoate ester to hydrolysis is significantly influenced by its chemical structure, particularly the nature of the alcohol moiety and any substituents on the benzene ring. The following table summarizes the half-life (t½) of various benzoate esters under alkaline conditions and in biological media, providing a quantitative measure of their relative stability. A longer half-life indicates greater stability.
| Compound | Alkaline Hydrolysis t½ (min) | Rat Plasma t½ (min) | Rat Liver Microsomes t½ (min) |
| Methyl benzoate | 14 | 36 | 15 |
| Ethyl benzoate | 14 | 17 | 12 |
| n-Propyl benzoate | 19 | 10 | N.D. |
| n-Butyl benzoate | 21 | 10 | N.D. |
| Phenyl benzoate | 11 | 7 | 10 |
| Benzyl benzoate | 16 | 12 | 13 |
| Ethyl 2-bromobenzoate | 15 | 10 | N.D. |
| Ethyl 3-bromobenzoate | 25 | 11 | 12 |
| Ethyl 4-bromobenzoate | 12 | 12 | 10 |
N.D. = Not Determined
Key Observations from the Data:
-
Alkyl Chain Length: Under alkaline conditions, the stability of linear alkyl benzoates tends to increase with the length of the alkyl chain (from methyl to butyl).[1] This can be attributed to increased steric hindrance and the electron-donating nature of larger alkyl groups.[1][2]
-
Substituent Effects: The position of substituents on the phenyl ring of the benzoate moiety significantly impacts hydrolytic stability. For instance, ethyl 3-bromobenzoate exhibits greater stability under alkaline conditions compared to its ortho and para isomers.[1] Electron-withdrawing groups, such as the phenyl substituent in phenyl benzoate, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability.[3]
-
Biological Matrix Effects: Hydrolysis in rat plasma and liver microsomes is enzymatically mediated, primarily by carboxylesterases.[2][4] In rat plasma, the stability of linear alkyl benzoates is inversely proportional to the size of the alkyl group, with methyl benzoate being the most stable.[2] This highlights the differences between chemical and enzymatic hydrolysis.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the hydrolytic stability of benzoate esters.
Alkaline Hydrolysis
This experiment determines the intrinsic chemical stability of the ester in an alkaline environment.
Procedure:
-
Solution Preparation: A stock solution of the benzoate ester is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO). A bulk aqueous solution of sodium hydroxide (e.g., 0.02-0.1 M) is also prepared.[3]
-
Reaction Initiation: The reaction is initiated by mixing a small volume of the ester stock solution with the sodium hydroxide solution in a sealed container at a constant temperature.[3]
-
Sample Collection: Aliquots of the reaction mixture are withdrawn at predetermined time intervals.[3]
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a dilute acid, such as acetic acid.[3]
-
Analysis: The concentration of the remaining parent ester in each quenched sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
-
Data Analysis: The natural logarithm of the ester concentration is plotted against time. The pseudo-first-order rate constant is determined from the slope of the resulting line. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the hydroxide ion concentration.[3] The half-life (t½) is calculated using the formula t½ = 0.693/k, where k is the first-order rate constant.[2]
Hydrolysis in Rat Plasma
This assay assesses the metabolic stability of the ester in a biological fluid containing various enzymes.
Procedure:
-
Plasma Preparation: Fresh or freshly frozen rat plasma is used. If frozen, it is thawed at room temperature or in a 37°C water bath.[1]
-
Incubation: The plasma is pre-incubated at 37°C.[1]
-
Reaction Initiation: A small volume of a concentrated stock solution of the ester is added to the pre-warmed plasma to start the reaction. The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid affecting enzyme activity.[1]
-
Sample Collection and Quenching: At various time points, aliquots are taken and the reaction is quenched by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Protein Removal: The samples are centrifuged to pellet the precipitated proteins.[1]
-
Analysis: The supernatant is analyzed for the concentration of the parent ester using HPLC or LC-MS/MS.[1]
-
Data Analysis: The half-life of the ester is determined by plotting its concentration over time and fitting the data to a first-order decay model.[1]
Mandatory Visualization
Base-Catalyzed Hydrolysis of Benzoate Esters (BAC2 Mechanism)
The alkaline hydrolysis of most benzoate esters proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
Caption: General mechanism for the base-catalyzed hydrolysis of benzoate esters (BAC2).
Experimental Workflow for Stability Assessment
The general workflow for determining the hydrolytic stability of benzoate esters involves a series of standardized steps from sample preparation to data analysis.
Caption: A generalized workflow for determining the hydrolytic stability of benzoate esters.
References
A Comparative Review of Benzoate Esters in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Benzoate esters are a versatile class of ingredients widely utilized in the cosmetics industry for their multifunctional properties. As the reaction products of benzoic acid and an alcohol, these esters offer a range of benefits, from enhancing the sensory experience of a product to ensuring its preservation and stability. This guide provides an objective comparison of the performance of various benzoate esters in cosmetic formulations, supported by experimental data and detailed methodologies.
Emollient Properties: Enhancing Skin Feel and Product Application
One of the primary functions of benzoate esters in skincare and color cosmetics is to act as emollients. They contribute to a product's texture, spreadability, and the after-feel on the skin. Lighter esters are favored for their quick absorption and non-greasy feel, making them ideal for daily wear products, while heavier esters can provide a more substantive and protective barrier.
Comparative Physicochemical Properties of Benzoate Esters
The emollient performance of benzoate esters is directly related to their physicochemical properties. Factors such as viscosity, spreading value, and refractive index influence how a product applies and appears on the skin.
| Property | C12-15 Alkyl Benzoate | Stearyl Benzoate | Ethylhexyl Benzoate | Isostearyl Benzoate |
| Viscosity (at 25°C, mPa·s) | 15 - 25 | 30 - 40 | 8 - 12 | 25 - 35 |
| Spreading Value (mm²/10 min) | High (~1000) | Medium (~600) | Very High (~1200) | Medium-High (~800) |
| Refractive Index (at 20°C) | 1.483 - 1.487 | ~1.49 | ~1.48 | ~1.48 |
| Sensory Profile | Light, non-greasy, silky | Rich, substantive | Very light, fast-absorbing | Smooth, cushioned |
Experimental Protocol: Determination of Spreading Value
The spreading value of an emollient is a key indicator of its ability to be applied evenly across the skin.
Methodology:
-
A standardized amount of the benzoate ester (e.g., 10 µL) is carefully applied to the center of a synthetic skin substrate (e.g., Vitro-Skin®).
-
The substrate is maintained at a constant temperature (e.g., 32°C) to mimic skin temperature.
-
The area of spread is measured at regular intervals (e.g., 1, 5, and 10 minutes) using digital imaging software.
-
The spreading value is reported as the total area covered by the emollient at the final time point.
Preservative Efficacy: Ensuring Product Safety and Longevity
Certain benzoate esters, particularly the shorter-chain alkyl esters, exhibit antimicrobial properties and are used as preservatives in cosmetic formulations. Their efficacy is often pH-dependent, with higher activity in acidic environments.
Comparative Antimicrobial Efficacy of Benzoate Esters
The preservative capacity of benzoate esters is evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of microorganisms commonly found in cosmetic products.
| Microorganism | Methyl Benzoate MIC (µg/mL) | Ethyl Benzoate MIC (µg/mL) | Propyl Benzoate MIC (µg/mL) | Butyl Benzoate MIC (µg/mL) |
| Staphylococcus aureus | 1250 | 625 | 312 | 156 |
| Escherichia coli | 2500 | 1250 | 625 | 312 |
| Pseudomonas aeruginosa | >5000 | 2500 | 1250 | 625 |
| Candida albicans | 625 | 312 | 156 | 78 |
| Aspergillus niger | 1250 | 625 | 312 | 156 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a preservative that prevents the visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the benzoate ester is prepared in a suitable liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for yeast and mold).
-
The MIC is determined as the lowest concentration of the benzoate ester at which no visible growth (turbidity) is observed.
Solvent Properties: Enhancing the Efficacy of Active Ingredients
Benzoate esters are excellent solvents for a variety of cosmetic ingredients, most notably UV filters in sunscreen formulations. Their ability to dissolve and stabilize these actives is crucial for achieving high Sun Protection Factor (SPF) values and ensuring product stability. C12-15 Alkyl Benzoate is particularly recognized for its superior solubilizing capabilities for lipophilic cosmetic raw materials, including sunscreen agents and volatile silicones.[1]
Comparative Solubility of Avobenzone in Benzoate Esters
Avobenzone is a widely used UVA filter that can be challenging to solubilize and stabilize. The choice of emollient can significantly impact its performance.
| Benzoate Ester | Solubility of Avobenzone (w/w %) |
| C12-15 Alkyl Benzoate | ~18% |
| Ethylhexyl Benzoate | ~15% |
| Isostearyl Benzoate | ~12% |
| Stearyl Benzoate | ~8% |
Experimental Protocol: UV Filter Solubility Assessment
Methodology:
-
An excess amount of the UV filter (e.g., Avobenzone) is added to a known amount of the benzoate ester in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved UV filter in the benzoate ester is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Decision-Making Workflow for Benzoate Ester Selection
The selection of an appropriate benzoate ester is a critical step in the formulation development process. The following workflow illustrates the key decision points and considerations.
References
Safety Operating Guide
Proper Disposal of Cyclopentyl Benzoate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cyclopentyl benzoate, a common reagent in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. In case of accidental ingestion, seek immediate medical attention.
Summary of Chemical Data
A clear understanding of the chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C12H14O2 | PubChem[1] |
| Molecular Weight | 190.24 g/mol | PubChem[1] |
| CAS Number | 32651-38-0 | Guidechem[2] |
| Hazard Statement | H302: Harmful if swallowed | PubChem[1] |
Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: this compound is a non-halogenated organic solvent.
-
Segregate Waste Streams: Keep this compound waste separate from halogenated solvents, as the disposal costs and procedures for these categories differ significantly. It should also be segregated from other incompatible waste streams such as strong acids, bases, and oxidizers.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure screw-top cap.
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed"). The date of waste accumulation should also be clearly marked.
Step 3: Storage
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of any potential leaks.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office and providing them with details about the waste.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS office will manage this process.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Cyclopentyl Benzoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Cyclopentyl benzoate (CAS No: 32651-38-0). The following procedures are designed to ensure the safe and compliant use of this compound in a laboratory setting, minimizing risks and protecting personnel. Adherence to these guidelines is essential for maintaining a safe research environment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for safe handling, storage, and emergency response planning.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2][3] |
| Boiling Point | 276.5 °C at 760 mmHg | [4] |
| Flash Point | 123.3 °C | [4] |
| Density | 1.09 g/cm³ | [4] |
| GHS Hazard Classification | Acute Toxicity, Oral, Category 4 | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
Personal Protective Equipment (PPE)
Due to the hazards associated with this compound, the following personal protective equipment is mandatory for all personnel handling this substance.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. | Protects eyes from splashes. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing. | Provides full-face protection from splashes. | |
| Hand Protection | Gloves | Butyl rubber gloves. | Esters can degrade nitrile gloves; butyl rubber offers superior resistance.[5] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities. | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Respirator | Half-mask air-purifying respirator with organic vapor cartridges.[6][7] | Required when handling outside of a certified chemical fume hood or if there is a risk of aerosolization. |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling Procedure
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this compound must be conducted within a certified chemical fume hood.[8]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources. Have a chemical spill kit readily accessible.
Handling:
-
Chemical Dispensing: Use a calibrated pipette or a graduated cylinder to dispense the required amount of this compound. Avoid pouring directly from the main stock bottle to prevent contamination and spills.
-
Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and carefully. Ensure the reaction apparatus is properly secured.
-
Avoid Inhalation and Contact: Keep the sash of the fume hood at the lowest practical height. Avoid direct contact with skin, eyes, and clothing.[9]
Post-Handling:
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Container Sealing: Securely cap the this compound container and any vessels containing the compound.
-
PPE Removal: Remove gloves and dispose of them in the designated hazardous waste container. Remove lab coat and other reusable PPE for proper cleaning.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[8]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Control Ignition Sources: If the material is flammable, turn off all potential ignition sources if it is safe to do so.[10]
-
Contain the Spill: Use absorbent materials from a chemical spill kit to contain the spill and prevent it from spreading.[11][12] Work from the outside of the spill inwards.[10]
-
Absorb the Liquid: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill area with soap and water.[11] Collect the cleaning materials for disposal as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[13][14] This includes contaminated gloves, absorbent materials, and disposable labware.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[15]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[13]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, highlighting key safety and decision points.
Caption: Workflow for handling this compound.
References
- 1. This compound | C12H14O2 | CID 222343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Cyclopentylbenzoic acid | C12H14O2 | CID 22763155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. coopersafety.com [coopersafety.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. crystalgen.com [crystalgen.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. risk.uni.edu [risk.uni.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. mtu.edu [mtu.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
